Product packaging for Aziridine-2-carbonitrile(Cat. No.:CAS No. 33898-53-2)

Aziridine-2-carbonitrile

Cat. No.: B1606757
CAS No.: 33898-53-2
M. Wt: 68.08 g/mol
InChI Key: PGZUFTROELAOMP-UHFFFAOYSA-N
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Description

Significance of Aziridine-2-carbonitrile as a Strained Nitrogen Heterocycle in Organic Synthesis

Aziridines are the smallest nitrogen-containing heterocycles, and their three-membered ring structure is characterized by significant ring strain, estimated to be around 25–30 kcal/mol. clockss.org This inherent strain is the primary driver of their high reactivity, making them susceptible to ring-opening reactions. clockss.org In this compound, this reactivity is further modulated by the electron-withdrawing nature of the adjacent nitrile group, which enhances the electrophilicity of the ring carbons.

This unique combination of strain and electronic activation renders this compound an exceptionally versatile intermediate in organic synthesis. It readily undergoes nucleophilic ring-opening reactions, a cornerstone strategy for creating a diverse array of more complex, functionalized nitrogen-containing compounds that are otherwise difficult to access. nih.gov The reaction with various nucleophiles can lead to the stereoselective formation of valuable products such as α- and β-amino acids, amino alcohols, and other heterocyclic systems. clockss.orgnih.gov Consequently, this compound is recognized as a key precursor for the synthesis of complex molecules, including those with significant potential in the pharmaceutical and agrochemical industries. ontosight.ai The presence of the nitrile group not only influences the ring's reactivity but also offers an additional handle for synthetic transformations, further broadening its utility.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property Value/Data
Molecular Formula C₃H₄N₂
Molecular Weight 68.08 g/mol
CAS Registry Number 33898-53-2
Systematic Name This compound
Synonyms 2-Cyanoaziridine, 2-Aziridinecarbonitrile
Density 1.11 g/cm³ chemsrc.com
Boiling Point 183.7°C (Estimated) chemsrc.com
IR Spectroscopy C≡N stretch: ~2240 cm⁻¹ N-H stretch: ~3300 cm⁻¹
¹H NMR (CDCl₃) Aziridine (B145994) protons: δ 1.85 (m, 2H) NH proton: δ 2.16 (broad, 1H)

| ¹³C NMR | C≡N: δ 120 ppm Aziridine carbons: δ 35–45 ppm |

Historical Development and Evolution of Research on this compound

The study of aziridine derivatives has a rich history, with early work in the 1970s by Bicker developing various 2-cyanoaziridine derivatives as potential carcinostatic agents. researchgate.net A significant milestone in the specific characterization of the parent compound, this compound, occurred in 1980 with its first microwave spectroscopic analysis by Brown et al., which confirmed the structure of its cis isomer.

Throughout the 1990s, research interest grew, notably with investigations by Eschenmoser and colleagues, who highlighted its potential as a precursor for the building blocks of RNA. In 1999, a pivotal study by Remers et al. reported the synthesis of a series of 2-cyanoaziridine-1-carboxamides that demonstrated activity against a range of tumor cells in culture. researchgate.net This work underscored the potential of the cyanoaziridine scaffold in medicinal chemistry. Following this, it was discovered that adding a 2-cyano group to aziridines could prevent DNA alkylation, thereby reducing toxicity, which spurred the synthesis of many novel cyanoaziridines as potential immunomodulating and antitumor agents. ingentaconnect.com

More recent research has continued to refine our understanding of this molecule. In 2022, high-resolution infrared spectroscopy was used to further detail its vibrational profile, providing data that supports its relevance in astrochemical research and studies on biomolecular homochirality. The evolution of research from fundamental structural characterization to sophisticated applications in synthesis and medicine highlights the compound's enduring importance.

Scope and Research Imperatives for this compound Derivatives

The research landscape for this compound derivatives is broad and dynamic, primarily focused on two major areas: medicinal chemistry and advanced materials. The inherent reactivity of the aziridine ring makes these compounds prime candidates for the development of therapeutic agents. chim.it

In medicinal chemistry, a significant imperative is the exploration of this compound derivatives as anticancer agents. chim.it Research has shown that these compounds can act through various mechanisms. Some derivatives function as alkylating agents that disrupt cancer cell proliferation, while others have been investigated as inhibitors of enzymes crucial for tumor growth, such as cysteine proteases and thioredoxin reductase. google.com For example, certain derivatives have shown potent cytotoxic effects against cervical (HeLa) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. This has led to dedicated research programs for developing cyanoaziridine-based anticancer therapies. google.com

Another key research direction is the use of this compound as a versatile building block in synthetic chemistry. nih.gov Its ability to undergo regioselective and stereoselective ring-opening reactions makes it an ideal starting material for constructing complex azaheterocycles, which are prevalent in many biologically active natural products and pharmaceuticals. frontiersin.org Current research focuses on developing new synthetic methodologies, including asymmetric syntheses, to produce enantiopure aziridine derivatives, which are crucial for creating specific, targeted drug molecules. clockss.org The nucleophilic addition to 2H-azirine intermediates is one such advanced method that allows for the introduction of diverse substituents, expanding the structural variety of accessible aziridines.

Table 2: Comparison of Common Synthetic Routes to this compound & Derivatives

Preparation Method General Description Advantages Disadvantages Typical Yield
Intramolecular Nucleophilic Substitution A haloamine or amino alcohol precursor undergoes ring closure as the amine group attacks an adjacent carbon bearing a leaving group. High yield, straightforward reaction. Requires careful control of reaction conditions. Up to 85%
Gabriel-Cromwell Type Cyclization The reaction of dihalogen derivatives or halogenated olefins with amines to form the aziridine ring. nih.gov Well-explored and popular method for 3-aryl substituted aziridines. nih.gov Can result in cis/trans mixtures. ru.nl Moderate to High
Nucleophilic Addition to 2H-Azirines A nucleophile adds to the double bond of a 2H-azirine precursor. Enables functionalization and stereoselective synthesis. nih.gov Requires more complex starting materials. Moderate

| Ring Opening of Epoxides | Epoxides are opened by an azide (B81097) ion to form an azido (B1232118) alcohol, which is then cyclized to the aziridine. clockss.org | Provides access from readily available chiral epoxides. clockss.org | Involves the use of potentially hazardous azide reagents. | Good to Excellent |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2 B1606757 Aziridine-2-carbonitrile CAS No. 33898-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aziridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2/c4-1-3-2-5-3/h3,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZUFTROELAOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955485
Record name Aziridine-2-carbonitrile
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Molecular Weight

68.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

33898-53-2
Record name 2-Cyanoaziridine
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Record name Aziridine-2-carbonitrile
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Record name Aziridine-2-carbonitrile
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Record name Aziridine-2-carbonitrile
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Advanced Synthetic Methodologies for Aziridine 2 Carbonitrile and Its Functionalized Derivatives

Cyclization-Based Synthetic Routes to Aziridine-2-carbonitrile

Cyclization strategies are a cornerstone in the synthesis of the aziridine (B145994) ring system. These methods typically involve the formation of a carbon-nitrogen bond via an intramolecular reaction, starting from a suitably functionalized acyclic precursor.

Intramolecular nucleophilic substitution is a direct and frequently employed method for constructing the aziridine ring. This strategy relies on an internal SN2 reaction where a nucleophilic amine attacks an adjacent carbon atom bearing a suitable leaving group. organic-chemistry.org The precursor molecule is designed to contain both the nucleophile (amino group) and the electrophilic center in a specific arrangement that favors the formation of the three-membered ring. The efficiency of the cyclization is influenced by factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions employed. ugent.be

The cyclization of β-haloamines is a classic and versatile method for synthesizing aziridines, often referred to as the Gabriel synthesis. researchgate.netchempedia.info In this approach, a precursor with an amine and a halogen on adjacent carbons undergoes intramolecular cyclization, typically induced by a base. ugent.be The base deprotonates the amino group, enhancing its nucleophilicity and facilitating the displacement of the halide ion to close the ring. ugent.be

Similarly, amino alcohol precursors can be used. In this variation, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, before the base-induced ring closure. The intramolecular nucleophilic substitution of these haloamine or amino alcohol derivatives is a direct and often high-yielding route to the aziridine core. Optimization of reaction parameters, such as temperature (commonly 80–100°C) and reaction time (12–24 hours), is critical for achieving high yields, which can be up to 85%.

Table 1: Representative Conditions for Intramolecular Cyclization

Precursor Type Leaving Group Base Typical Conditions Ref.
β-Haloamine Halide (Cl, Br, I) Strong Base (e.g., NaH, K₂CO₃) 80-100°C, 12-24h

A specific and effective method for synthesizing the this compound framework is the base-induced cyclization of α-halogeno-β-aminopropionitriles. This method involves treating the precursor with an alkali or alkaline earth metal hydroxide (B78521) in a mixture of an organic solvent and water. The reaction proceeds via deprotonation of the amino group, followed by intramolecular attack on the carbon bearing the halogen, displacing the halide and forming the aziridine ring. The reaction conditions are generally mild, with temperatures ranging from 0 to 100°C (preferably 20–80°C) and reaction times between 0.5 and 50 hours. This approach is advantageous as it can be performed at atmospheric pressure and offers a direct route to the target structure.

The Gabriel-Cromwell type cyclization is a well-established method for synthesizing 3-arylaziridine derivatives and can be adapted for this compound. nih.govmdpi.com This approach involves the reaction of dihalogen derivatives or halogenated olefins with an amine. nih.govmdpi.com For the synthesis of this compound, a suitable starting material would be a 2,3-dihalopropionitrile. The reaction with a primary amine leads to the formation of a β-amino-α-halopropionitrile intermediate, which then undergoes base-promoted intramolecular cyclization to yield the aziridine ring. nih.govresearchgate.net This method is one of the most popular and thoroughly explored synthetic routes for obtaining substituted aziridines. nih.gov

Aziridination Reactions in this compound Synthesis

Aziridination reactions involve the direct addition of a single nitrogen atom to a carbon-carbon double bond of an olefin, providing a powerful and atom-economical route to the aziridine ring. semanticscholar.org This class of reactions is particularly useful for creating functionalized aziridines from readily available alkene starting materials. nih.gov

The reaction of olefins with reactive nitrene species is a prominent method for synthesizing aziridines. semanticscholar.org Nitrenes are electron-deficient nitrogen species that can undergo a [2+1] cycloaddition with an alkene to form the aziridine ring. chemrxiv.org For the synthesis of this compound, an α,β-unsaturated nitrile such as acrylonitrile (B1666552) serves as the olefin substrate. acs.orgacs.org

These reactions often require transition-metal catalysts, such as those based on rhodium(II) or cobalt(II), to generate the nitrene species from precursors like organic azides or iminoiodinanes under controlled conditions. researchgate.netrsc.org For instance, Rh₂(II)-catalyzed reactions can transfer an N-aryl nitrene fragment from an iminoiodinane intermediate to an olefin stereospecifically. rsc.org Similarly, Co(II)-based metalloradical catalysis can be used with precursors like carbonyl azides to prepare chiral N-carbonyl aziridines with excellent enantioselectivity. rsc.org The process generally involves the 1,4-addition of a nitrogen source to the unsaturated system, followed by the cyclization of the resulting enolate. nih.govrsc.org

Table 2: Catalytic Systems for Olefin Aziridination

Olefin Type Nitrene Precursor Catalyst System Key Features Ref.
α,β-Unsaturated Nitrile Iminoiodinane Rh₂(II) Carboxylate Stereospecific, Chemo- and Diastereoselective rsc.org
α,β-Unsaturated Nitrile Carbonyl Azide (B81097) (e.g., TrocN₃) Co(II)-based Metalloradical High Yield, Excellent Enantioselectivity rsc.org

Olefin Aziridination with Nitrene Precursors

Transition Metal-Catalyzed Aziridination Methods for this compound

Transition metal catalysis offers a powerful tool for the synthesis of aziridines, including those with a carbonitrile substituent. These methods often involve the reaction of an alkene with a nitrene precursor or an imine with a carbene source, facilitated by a metal catalyst. mdpi.comrsc.org

A variety of transition metals have been shown to catalyze aziridination reactions, including copper, rhodium, and palladium. rsc.orgpsu.edumdpi.com For instance, copper complexes have been employed in the aziridination of olefins using nitrene precursors. researchgate.net Rhodium(II) carboxylate catalysts are also effective in promoting the transfer of a nitrene fragment to an alkene, leading to the formation of the corresponding aziridine. rsc.org These reactions can be stereospecific, preserving the stereochemistry of the starting alkene in the aziridine product. rsc.org

The choice of metal catalyst, ligand, and reaction conditions can significantly influence the efficiency and selectivity of the aziridination. For example, some catalytic systems are designed to favor the formation of a specific diastereomer (cis or trans) of the aziridine product. psu.edu

Table 1: Examples of Transition Metal-Catalyzed Aziridination

Catalyst SystemReactantsProduct TypeKey Features
Copper ComplexesOlefin + Nitrene PrecursorN-Substituted AziridinesCatalyzes nitrene transfer. researchgate.net
Rhodium(II) CarboxylatesOlefin + IminoiodinaneN-Aryl AziridinesStereospecific and diastereoselective. rsc.org
Rh(III)-montmorillonite K10Imine + DiazoacetateAziridine-2-carboxylatesReusable solid catalyst. psu.edu
Iron or Manganese PorphyrinsAlkene + PhI=NRN-Substituted AziridinesStereochemical outcomes differ from epoxidation. researchgate.net
Asymmetric Aziridination Utilizing Chiral Catalysis

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to their potential as chiral building blocks. jchemlett.com Asymmetric aziridination, achieved through the use of chiral catalysts, provides a direct route to these optically active compounds. nih.govmsu.edu

Chiral Lewis acids, in combination with metal precursors, have been investigated for their ability to induce enantioselectivity in aziridination reactions. researchgate.net One notable example is the use of chiral VAPOL- or VANOL-derived boron Lewis acids in the reaction of imines with ethyl diazoacetate. msu.edu This system has proven effective for the highly enantioselective and diastereoselective synthesis of cis-3-substituted aziridine-2-carboxylates. msu.edu

The development of chiral ligands that can effectively control the stereochemical outcome of the reaction is a key focus in this area. researchgate.net For instance, helically chiral aryl phenol (B47542) ligands have been used to create a chiral environment around the metal center, leading to excellent catalyst control in multicomponent aziridination reactions. nih.gov

Table 2: Chiral Catalysts in Asymmetric Aziridination

Chiral Catalyst/LigandReactantsProduct TypeEnantioselectivity
VAPOL/VANOL-Boron Lewis AcidImine + Ethyl Diazoacetatecis-Aziridine-2-carboxylatesHigh ee and de msu.edu
Chiral Sulfides with Metal SaltsImine + Diazo Compoundtrans-AziridinesModerate enantioselectivity mdpi.comnih.gov
Cinchona Alkaloid-Derived Cations with Rh(II,II) ComplexesAllylic Alcohol + Nitrene SourceChiral N-Carbonyl AziridinesHigh yields and excellent enantioselectivities researchgate.net
Chiral N,N'-dioxide/Cu(II) Complex2H-Azirine + Tertiary Carbon NucleophileChiral Aziridines with Vicinal Tetrasubstituted StereocentersHigh yields and excellent enantiomeric purity jchemlett.com

Carbene Addition to Imines for this compound Formation

The addition of carbenes or carbenoids to the carbon-nitrogen double bond of imines is a fundamental and widely used method for constructing the aziridine ring. mdpi.compsu.edu This approach, often referred to as an aza-Darzens reaction, allows for the direct formation of the three-membered ring with the concomitant creation of new carbon-carbon and carbon-nitrogen bonds. researchgate.net

Diazo compounds, particularly ethyl diazoacetate (EDA), are common carbene precursors in these reactions. mdpi.com The reaction is typically catalyzed by a Lewis acid, which activates the imine towards nucleophilic attack by the diazo compound. msu.edu Various Lewis acids, including those based on boron, zinc, and ytterbium, have been shown to be effective catalysts. researchgate.net

The stereochemical outcome of the carbene addition can often be controlled by the choice of reactants and catalyst, leading to either cis or trans-aziridines as the major product. psu.edu For instance, tin(IV)-catalyzed aziridination of imines with ethyl diazoacetate generally yields cis-aziridines as the predominant isomer. researchgate.net

More recently, the use of phosphorus-based reagents, such as P(NMe2)3, has been explored to mediate the aziridination of N-sulfonyl imines with α-ketoesters, providing a route to functionalized aziridine-2-carboxylates. organic-chemistry.org The diastereoselectivity of this process is influenced by the steric hindrance of the substituents on the reactants. organic-chemistry.org

Heterocyclic Ring Transformation Routes to this compound

Besides the direct formation of the aziridine ring, transformation of other heterocyclic systems provides alternative and powerful strategies for the synthesis of this compound and its derivatives. nih.govnih.gov These methods often offer unique regio- and stereochemical control.

Nucleophilic Addition to 2H-Azirine Intermediates in this compound Synthesis

2H-Azirines, which are strained, three-membered unsaturated heterocycles, are highly reactive electrophiles. researchgate.netcore.ac.uk The addition of nucleophiles to the C=N double bond of 2H-azirines is a valuable method for the synthesis of functionalized aziridines. nih.govcore.ac.uk This approach is particularly useful for introducing a variety of substituents at the 3-position of the aziridine ring.

The high reactivity of 2H-azirines is attributed to the significant release of ring strain upon conversion from the unsaturated three-membered ring to the saturated aziridine ring. core.ac.uk A wide range of nucleophiles, including nitrogen heterocycles, can add to 2H-azirine-2-carboxylic esters at room temperature. nih.gov This allows for the synthesis of diverse β-aryl- and heteroaryl-substituted aziridines. nih.gov

Organocatalytic asymmetric nucleophilic additions to 2H-azirines have also been developed, providing access to chiral 3,3-disubstituted aziridines with high enantioselectivity. rsc.org

Diels-Alder Cycloaddition Reactions Involving 2H-Azirines

2H-Azirines can act as potent dienophiles in Diels-Alder reactions, providing a route to highly functionalized, fused polycyclic aziridine systems. nih.govdiva-portal.org The inherent ring strain and the presence of an electron-withdrawing group, such as a carboxylate, enhance the dienophilic character of the 2H-azirine. mdpi.com

Reactions of 2H-azirine-2-carboxylates with various dienes, including furans and 2,3-dimethylbutadiene, proceed to give bicyclic aziridines, often as single stereoisomers. mdpi.comresearchgate.net These cycloaddition reactions can be highly stereoselective, with the stereochemistry of the product being influenced by the nature of the diene and the substituents on the azirine. researchgate.net For example, the reaction of methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate with furan (B31954) yields the exo cycloadduct. researchgate.net

Intramolecular aza-Diels-Alder reactions of unactivated 2H-azirines with tethered dienes have also been reported, furnishing complex, trans-fused tricyclic aziridine-containing structures with excellent stereoselectivity. nih.gov

Baldwin Rearrangement of Isoxazolines for this compound Derivatives

The Baldwin rearrangement is a thermally or metal-catalysis induced ring contraction of 4-isoxazolines to form 2-acylaziridines. researchgate.netwlv.ac.uk This stereocontrolled process provides a valuable method for synthesizing highly functionalized aziridines from readily available five-membered N-O heterocycles. researchgate.netwlv.ac.uk

The rearrangement is a sigmatropic process that proceeds with high stereoselectivity. wlv.ac.uk An effective and highly stereoselective synthesis of β-arylated cis-aziridines has been developed through the 1,3-dipolar cycloaddition of nitrones and alkynes to form N-substituted 4-isoxazolines, followed by microwave-assisted Baldwin rearrangement. nih.gov This method offers a green approach with good to excellent yields and high cis diastereoselectivity. researchgate.net The rearrangement can also be promoted by dicobalt octacarbonyl. researchgate.net

Biotransformational and Enzymatic Approaches for this compound Synthesis

The use of biological systems, such as whole-cell catalysts and isolated enzymes, presents a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiopure aziridine compounds. These biocatalytic methods operate under mild conditions and often exhibit remarkable enantioselectivity. chimia.ch

Nitrile Hydratase and Amidase Mediated Processes for Enantiopure Aziridine-2-carbonitriles

A highly effective strategy for obtaining enantiopure aziridine derivatives involves the use of microorganisms that contain both nitrile hydratase and amidase enzymes. chimia.chmdpi.com Strains like Rhodococcus erythropolis AJ270 are particularly adept at this transformation. chimia.chacs.orgmagtech.com.cn The process functions as a kinetic resolution of racemic aziridine-2-carbonitriles. acs.org

Nitrile Hydratase Action : Initially, the nitrile hydratase enzyme hydrates the nitrile group (-CN) of both enantiomers of this compound to form the corresponding aziridine-2-carboxamide (-CONH₂). This hydration step is generally fast but exhibits low to negligible enantioselectivity, converting both the (R) and (S) nitriles to their respective amides. acs.orgresearchgate.net

Amidase Action : The subsequent hydrolysis of the aziridine-2-carboxamide to aziridine-2-carboxylic acid is catalyzed by an amidase. This enzyme is highly enantioselective. acs.orgscispace.com For instance, the amidase in Rhodococcus erythropolis AJ270 selectively hydrolyzes one enantiomer of the amide (e.g., the (2S,3R)-amide), leaving the other enantiomer (e.g., the (2R,3S)-amide) unreacted and in a highly enantiopure form. acs.org

This combined enzymatic action efficiently transforms a racemic mixture of nitriles into a separable mixture of an enantiopure amide and an enantiopure carboxylic acid. chimia.chresearchgate.net

Enzymatic Resolution of Racemic this compound Derivatives

Enzymatic resolution is a cornerstone of biocatalytic approaches to chiral aziridines. acs.org The kinetic resolution of racemic trans-3-arylaziridine-2-carbonitriles and their corresponding amides using whole-cell catalysts like Rhodococcus erythropolis AJ270 or Rhodococcus rhodochrous IFO 15564 has been successfully demonstrated. acs.orgacs.org

In a typical resolution starting from a racemic nitrile, the fast-acting, non-selective nitrile hydratase converts it to a racemic amide. acs.org The highly selective amidase then acts on this racemic amide. mdpi.com It preferentially hydrolyzes one enantiomer to the corresponding carboxylic acid, while the other enantiomer of the amide remains largely untouched. acs.org This allows for the isolation of the unreacted amide with very high enantiomeric excess (ee), often exceeding 99%. acs.org For example, the hydrolysis of racemic (±)-1-benzylaziridine-2-carboxamide catalyzed by Rhodococcus rhodochrous IFO 15564 yields enantiopure (1R,2S)-1-benzylaziridine-2-carboxamide. acs.org

This methodology has proven effective for a range of N-substituted and 3-aryl-substituted aziridine-2-carbonitriles, yielding valuable, enantiopure aziridine-2-carboxamides which are versatile building blocks for other chiral molecules. acs.orgacs.org

Table 1: Enzymatic Resolution of Racemic this compound Derivatives
SubstrateBiocatalystProductYieldEnantiomeric Excess (ee)Reference
rac-trans-3-arylaziridine-2-carbonitrilesRhodococcus erythropolis AJ270(2R,3S)-3-arylaziridine-2-carboxamidesHighHigh acs.org
rac-(±)-1-benzylaziridine-2-carboxamideRhodococcus rhodochrous IFO 15564(1R,2S)-1-benzylaziridine-2-carboxamideGood (up to 50% theoretical)>99.5% acs.org
rac-(±)-1-arylaziridine-2-carboxamidesRhodococcus rhodochrous IFO 15564(1R,2S)-1-arylaziridine-2-carboxamides42-43%>99.5% acs.org
rac-1-benzylazetidine-2-carbonitrilesRhodococcus erythropolis AJ270Azetidine-2-carboxylic acids and amidesExcellentup to >99.5% researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral this compound

Beyond enzymatic methods, a variety of chemical strategies have been developed for the stereoselective and asymmetric synthesis of chiral aziridine-2-carbonitriles and their carboxylate analogues. These approaches aim to control the stereochemistry of the three-membered ring during its formation.

Comprehensive Strategies for Enantiopure this compound

The synthesis of enantiopure aziridine-2-carboxylates and related compounds is critical due to their utility as versatile chiral building blocks. jchemlett.comchemrxiv.org Several key strategies have emerged:

Starting from Chiral Precursors : A traditional approach involves using starting materials from the chiral pool, such as naturally occurring amino acids, to construct the aziridine ring. acs.org

Asymmetric Aziridination : This involves the direct formation of the aziridine ring on a prochiral alkene substrate using a chiral catalyst. acs.orgjchemlett.com Metal-catalyzed reactions, for example using copper(I) complexes, can facilitate the aziridination of cinnamates to yield trans-3-aryl-1-tosylaziridine-2-carboxylates with high enantiomeric excess. acs.org

Nucleophilic Addition to 2H-Azirines : 2H-Azirines serve as reactive precursors to aziridines. jchemlett.comresearchgate.net Asymmetric nucleophilic addition of various nucleophiles to the C=N bond of 2H-azirines, catalyzed by chiral metal complexes like a chiral N,N′-dioxide/Cu(II) system, can produce chiral aziridines with excellent yields and high enantiopurity. jchemlett.com

Aza-Darzens Reaction : This reaction involves the addition of enolates derived from α-haloesters to imines. mdpi.com By using chiral auxiliaries on either the enolate or the imine component, this method can achieve excellent diastereoselectivity in the formation of aziridine-2-carboxylates. mdpi.com

Role of Chiral Auxiliaries and Ligands in Asymmetric this compound Synthesis

Chiral auxiliaries and ligands are fundamental to modern asymmetric synthesis, creating a chiral environment around the reaction center that directs the formation of one stereoisomer over the other. mdpi.com

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. In aza-Darzens type reactions, chiral N-substituents on the imine, such as tert-butanesulfinyl groups, have been used to produce chiral 3-aryl aziridine-2-carboxylic acid derivatives with good cis-selectivity. mdpi.com Similarly, chiral N-α-diazoacyl camphorsultams have been used as chiral diazonium reagents to react with imines, affording cis-aziridine-2-carboxamides. mdpi.com

Chiral Ligands : In catalytic asymmetric synthesis, chiral ligands bind to a metal center to form a catalyst that promotes an enantioselective transformation. A wide array of ligands has been developed for the synthesis of aziridines:

Copper Catalysis : Chiral ligands such as salen-type ligands, binaphthyldiimine ligands (like BINIM-DC), and biaryl Schiff bases have been successfully used with copper catalysts for the asymmetric aziridination of cinnamates and chalcones. mdpi.comsemanticscholar.org

Lead Catalysis : Camphor-derived chiral ligands can be used in lead tetraacetate-mediated oxidative aziridination of N-enoyl oxazolidinones to give trans-aziridine-carboxamides with high enantiomeric excess. semanticscholar.org140.122.64

Rhodium Catalysis : Planar chiral rhodium(III) indenyl catalysts have been developed for the enantioselective aziridination of unactivated terminal alkenes, a particularly challenging class of substrates. nih.govacs.org

Table 2: Examples of Chiral Ligands in Asymmetric Aziridination
Catalyst SystemChiral Ligand TypeSubstrate TypeOutcomeReference
Copper(I)Salen-type (e.g., 31)Cinnamates61–93% ee mdpi.comsemanticscholar.org
Copper(I)Binaphthyldiimine (e.g., 32)Cinnamates, Chalconesup to 97% ee mdpi.comsemanticscholar.org
Copper(I)Biaryl Schiff base (e.g., 33)Cinnamates89–98% ee mdpi.comsemanticscholar.org
Lead(IV)Camphor-derived (e.g., 35)N-enoyl oxazolidinones>80% ee semanticscholar.org
Rhodium(III)Planar chiral indenylUnactivated terminal alkenesHigh enantioselectivity (e.g., 95:5 er) nih.govacs.org

Enantioselective Reductive Kinetic Resolution Techniques for this compound Precursors

A novel and highly effective method for accessing enantiomerically enriched aziridine-2-carboxylates is through the reductive kinetic resolution of their precursors, racemic 2H-azirines. researchgate.netchemrxiv.org This technique represents the first successful copper hydride kinetic resolution applied to this class of compounds. chemrxiv.orgchemrxiv.org

The process involves the reaction of a racemic 2H-azirine-2-carboxylate with a copper-hydride catalyst that is rendered chiral by a ligand. chemrxiv.orgnih.gov The catalyst reacts preferentially with one enantiomer of the 2H-azirine, reducing it to the corresponding N-H aziridine-2-carboxylate (B8329488). researchgate.net This leaves the unreacted, enantiomerically enriched 2H-azirine behind. nih.gov This method is significant because it produces N-H aziridine-2-carboxylates, which are generally more stable and easily diversifiable building blocks compared to their N-protected counterparts. chemrxiv.org

The reductive kinetic resolution has been shown to proceed with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94% ee for the N-H aziridine product). researchgate.netchemrxiv.orgnih.gov Mechanistic studies, including Hammett analysis and DFT calculations, have suggested that non-classical hydrogen bonding and specific aromatic interactions between the substrate and the chiral ligand are responsible for the high degree of stereocontrol. nih.gov

Diastereoselective Control in this compound Formation

The precise control of stereochemistry is paramount in the synthesis of complex molecules, and the formation of substituted aziridines presents a significant challenge due to the creation of multiple stereocenters. Research has established several effective strategies to govern the diastereoselectivity of aziridination reactions leading to aziridine-2-carbonitriles and structurally related compounds like aziridine-2-carboxylates. These methods primarily rely on the influence of chiral auxiliaries, substrate-inherent stereochemistry, and the use of specific catalysts or reagents.

A prominent strategy involves the use of chiral auxiliaries attached to the nitrogen of the imine precursor. The aza-Darzens reaction, which involves the addition of an enolate to an imine, is a classic method for aziridine synthesis. mdpi.com The diastereoselectivity of this reaction can be effectively controlled by using chiral N-substituents on the imine. For instance, the use of chiral tert-butanesulfinyl aldimines and ketimines has been shown to produce 3-aryl aziridine-2-carboxylates with moderate to good cis-selectivity (diastereomeric ratios ranging from 71:29 to 98:2). mdpi.com Similarly, a highly diastereoselective synthesis of α-quaternary aziridine-2-carboxylates has been achieved through the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters, yielding diastereomeric ratios greater than 97:3. organic-chemistry.orgacs.orgresearchgate.net This high level of stereocontrol is attributed to a proposed eight-membered ring transition state. organic-chemistry.org Another effective auxiliary is the N-phosphonyl group; modified N-phosphonyl imines have demonstrated superiority in the aza-Darzens reaction, affording chiral aziridine-2-carboxylic esters with excellent diastereoselectivities, often exceeding 99:1 dr. nih.gov

Substrate-controlled diastereoselectivity is also a viable approach. A one-pot method for synthesizing cyano-substituted aziridines from α,β-unsaturated nitriles using N,N-dichloro-p-toluenesulfonamide as the nitrogen source has been developed. dntb.gov.ua This reaction proceeds through aminohalogenation followed by an intramolecular SN2 substitution, yielding products with excellent diastereoselectivity. dntb.gov.ua The stereochemistry of the starting olefin can thus direct the final stereochemical outcome of the aziridine.

Furthermore, the transformation of 2H-azirines offers a pathway to diastereomerically controlled aziridines. The nucleophilic addition of cyanide to 2H-azirine intermediates can be conducted in a telescoped continuous flow process, yielding various substituted rac-(2R,3S)-aziridine-2-carbonitriles. worktribe.com

The choice of reagents and catalysts also plays a crucial role. The reaction of imines with ethyl diazoacetate can be catalyzed by Brønsted acids or Lewis acids like Montmorillonite K-10 to produce cis-aziridines with high stereoselectivity. organic-chemistry.org In sulfur ylide-mediated reactions, the diastereoselectivity can depend on the steric hindrance of the substrates. organic-chemistry.org Benzyne-promoted Darzen-type reactions have also been shown to produce 3-arylated aziridine-2-carboxylates with high trans-selectivity (>98:2 dr). mdpi.com

The following table summarizes various diastereoselective methods applicable to the synthesis of aziridine-2-carbonitriles and their carboxylate analogs.

MethodPrecursorsReagents/CatalystKey FeatureDiastereomeric Ratio (dr)Ref
Aza-Corey-ChaykovskyN-tert-Butanesulfinyl ketimino estersDimethylsulfoxonium methylideChiral auxiliary>97:3 organic-chemistry.orgacs.org
Aza-Darzens ReactionN-phosphonyl imines, α-bromoestersLithium enolateModified chiral auxiliary>99:1 nih.gov
One-Pot Aminochlorinationα,β-Unsaturated nitrilesN,N-dichloro-p-toluenesulfonamide, CuClSubstrate controlExcellent dntb.gov.ua
Aza-Darzens ReactionChiral tert-butanesulfinyl aldimines, α-bromoestersBaseChiral auxiliary71:29 to 98:2 mdpi.com
Benzyne-Promoted DarzensTertiary amines, α-bromoesters2-(trimethylsilyl)phenyl triflate, KFBenzyne intermediate>98:2 (trans) mdpi.com
2H-Azirine Transformation2H-AzirinesNaCNContinuous flow synthesisDiastereoselective worktribe.com

Methodological Optimization and Reproducibility in this compound Synthesis

The optimization of synthetic protocols and ensuring their reproducibility are critical for the practical application of chemical processes, both in laboratory and industrial settings. For the synthesis of this compound and its derivatives, several studies have focused on refining reaction parameters to maximize yields, enhance selectivity, and ensure consistent outcomes.

A detailed investigation into the synthesis of aziridine-2-carboxylic acid methyl ester via N-N bond cleavage of a hydrazinium (B103819) salt highlighted several crucial factors for success. acs.org The study found that the optimal temperature range was between 140 and 160 °C; temperatures below this range resulted in lower yields, while higher temperatures did not offer significant improvement. acs.org The ratio of the base (K₂CO₃) to the starting hydrazinium salt was also critical, with a 3- to 10-fold excess of the base providing the best yields (67-92%). acs.org Furthermore, the complete absence of water and other solvents was found to be remarkably important for stabilizing the reaction and preventing the formation of by-products. acs.org Ensuring the starting materials are thoroughly dried and increasing the reactant surface area through rotation are key to achieving reproducible, high yields. acs.org

In diastereoselective syntheses, specific operational details can be pivotal for both yield and selectivity. For the highly diastereoselective synthesis of aziridine-2-carboxylic esters using N-phosphonyl imines, a specific procedural modification was found to be crucial. nih.gov The slow addition of the pre-cooled imine solution at -78 °C into the pre-formed β-bromo lithium enolate mixture at the same temperature was essential for achieving high yields (51-87%) and excellent diastereoselectivity (>99:1 dr). nih.gov This demonstrates that the mode and rate of reagent addition are key optimization parameters.

Reaction optimization often involves screening various conditions, as seen in the development of a microwave-assisted synthesis of oxazolines from aziridines and diazo esters. beilstein-journals.org By systematically varying the temperature from 110 °C to 140 °C, the optimal temperature was identified as 130 °C, which provided a good balance between reaction rate and yield without significant decomposition. beilstein-journals.org This systematic approach to optimizing physical parameters is broadly applicable to this compound synthesis.

General parameters that require careful control for maximizing yield and reproducibility in aziridine synthesis include stoichiometric ratios, temperature regulation, and maintaining an inert atmosphere to prevent side reactions like oxidation. For instance, a solvent-free reaction has been reported to produce high yields (up to 85%) under controlled temperature (80–100°C) and specific stoichiometric ratios over a period of 12-24 hours.

The following table outlines key parameters and their effects on the synthesis of aziridine-2-carboxylic acid esters, providing insights applicable to the nitrile analog. acs.org

ParameterConditionEffect on Yield/PurityRef
Temperature 140-160 °COptimal range for high yield acs.org
<140 °CLower yield acs.org
160-180 °CIncreased by-products acs.org
Base Ratio (K₂CO₃:Substrate) 1:1 to 2:1Lower yield (38-66%) acs.org
3:1 to 10:1Optimal yield (67-92%) acs.org
Solvent/Water Anhydrous, solvent-freeCrucial for high yield and purity; prevents by-products acs.org
Presence of waterPromotes by-product formation acs.org
Reagent Addition Slow addition at -78 °CCrucial for high yield and diastereoselectivity nih.gov

By carefully controlling these variables, chemists can develop robust and reproducible methods for the synthesis of this compound and its derivatives, facilitating their use in further synthetic applications.

Chemical Reactivity and Mechanistic Investigations of Aziridine 2 Carbonitrile

Nucleophilic Ring-Opening Reactions of Aziridine-2-carbonitrile

The nucleophilic ring-opening of this compound and its derivatives is a cornerstone of its chemistry, offering a versatile strategy for the synthesis of α- and β-amino acids and other functionalized amines. clockss.orgbioorg.org The reactivity of the aziridine (B145994) ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups (EWGs) on the nitrogen, such as tosyl (Ts) or benzyloxycarbonyl (Cbz), activate the ring, making it more susceptible to nucleophilic attack compared to non-activated, N-alkylated, or N-unsubstituted aziridines. clockss.orgrsc.org

The outcome of nucleophilic ring-opening reactions of this compound derivatives is critically dependent on the regioselectivity—that is, whether the nucleophile attacks the C2 or C3 position of the aziridine ring. This selection is governed by a combination of steric and electronic factors of the substituents on the ring, as well as the nature of the nucleophile and reaction conditions. researchgate.netfrontiersin.org

Generally, in N-activated aziridines, heteroatom nucleophiles tend to attack the less sterically hindered C3 position (β-attack), leading to the formation of α-amino acid derivatives. clockss.org However, the regioselectivity can be altered by the electronic properties of substituents. For instance, an electron-withdrawing group at the C2 position can direct the nucleophilic attack to this more electron-deficient carbon. bioorg.org

The stereospecificity of these reactions is also a key feature. The ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. osaka-u.ac.jp This allows for the synthesis of stereochemically defined products from chiral aziridines.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Aziridine-2-Carboxylate (B8329488) Derivatives

SubstrateNucleophileConditionsMajor Product (Attack at)Reference
N-Tosyl-2-alkylaziridineAcid Anhydride (B1165640)TBD catalystC3 (less substituted) nih.gov
N-Tosyl-2-arylaziridineAcid AnhydrideLewis Base CatalystC3 (less substituted) nih.gov
N-Activated Aziridine-2-carboxylate[18F]Fluoride-C2 (α-attack) researchgate.net
Aziridine with γ-keto alkyl substituent at C2H₂OCF₃CO₂HC2 frontiersin.org
Aziridine with γ-silylated hydroxy alkyl substituent at C2AcetateAcetic AcidC3 frontiersin.org

The nature of the substituent on the aziridine nitrogen (the N-substituent) plays a pivotal role in modulating the reactivity and the pathway of the ring-opening reaction. nih.govkchem.org Electron-withdrawing N-substituents are crucial for activating the aziridine ring towards nucleophilic attack. clockss.orgrsc.org These groups enhance the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen atom in the transition state.

Common activating groups include:

Sulfonyl groups (e.g., tosyl, mesyl): These are highly effective at activating the aziridine ring. rsc.orgnih.gov

Acyl and Carbamoyl groups (e.g., acetyl, benzoyl, Cbz, Boc): These groups also serve as effective activators. researchgate.netnih.govkchem.org Theoretical calculations have shown that groups like COPh and CO₂Me act as activating groups, facilitating facile ring opening. kchem.org

Conversely, electron-donating groups, such as alkyl substituents, tend to decrease the reactivity of the aziridine ring toward nucleophiles. bioorg.org In the absence of an activating group, the aziridine nitrogen is more basic, and reactions often require harsher conditions or acid catalysis to proceed. bioorg.org

Table 2: Effect of N-Substituents on Aziridine Ring-Opening Reactivity

N-SubstituentEffect on ReactivityTypical Reaction PathwayReference
Tosyl (Ts)Strongly ActivatingFacile nucleophilic ring-opening clockss.orgnih.gov
Benzyloxycarbonyl (Cbz)ActivatingPromotes ring-opening clockss.orgresearchgate.netnih.gov
tert-Butoxycarbonyl (Boc)ActivatingEnables regioselective ring-opening researchgate.net
Alkyl (e.g., Methyl, Benzyl)Deactivating (relative to EWGs)Requires harsher conditions or catalysis bioorg.org
Hydrogen (N-H)Non-activatedGenerally unreactive without catalysis nih.gov

Lewis acids are frequently employed to catalyze the ring-opening of aziridines, particularly those that are less reactive. mdpi.comresearchgate.net The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing its leaving group ability and further polarizing the C-N bonds, thereby making the ring carbons more electrophilic. researchgate.net This strategy is effective for promoting reactions with a wide range of nucleophiles.

Various Lewis acids have been utilized, including:

Titanium(IV) isopropoxide (Ti(OiPr)₄) bioorg.org

Boron trifluoride etherate (BF₃·OEt₂) mdpi.com

Scandium triflate (Sc(OTf)₃) nih.gov

Indium triflate (In(OTf)₃) nih.gov

The choice of Lewis acid can influence both the rate and the regioselectivity of the reaction. For instance, in reactions with aryl-N-tosyl aziridines, Lewis acid catalysis can favor nucleophilic attack at the benzylic position due to electronic effects. nih.gov In some cases, the presence of a suitable Lewis acid is essential for the reaction to proceed at all. bioorg.org

This compound and its derivatives readily react with a variety of heteroatom nucleophiles. These reactions are synthetically valuable for introducing oxygen, nitrogen, and sulfur functionalities.

Oxygen Nucleophiles: Water, alcohols, and carboxylic acids can act as nucleophiles, typically in the presence of an acid catalyst, to yield β-amino alcohols or their protected derivatives. frontiersin.orgnih.gov The ring-opening with acid anhydrides, often catalyzed by an organobase like TBD, provides access to selectively protected β-amino esters. nih.gov

Nitrogen Nucleophiles: Azides, such as sodium azide (B81097) (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), are commonly used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine, providing a route to vicinal diamines. bioorg.org

Sulfur Nucleophiles: Thiols are effective nucleophiles for the ring-opening of aziridines, leading to the formation of β-aminosulfides. bioorg.orgthieme-connect.de In the case of non-activated aziridines, the reaction with thiols can be initiated by proton transfer from the thiol to the aziridine nitrogen, forming an aziridinium (B1262131) intermediate. bioorg.org

Table 3: Ring-Opening of Aziridines with Heteroatom Nucleophiles

Nucleophile TypeSpecific NucleophileProduct TypeReference
OxygenH₂O / Acidβ-Amino alcohol frontiersin.orgnih.gov
OxygenAcetic Anhydride / TBDβ-Amino acetate nih.gov
NitrogenSodium Azide (NaN₃)β-Azido amine bioorg.org
NitrogenAzidotrimethylsilane (TMSN₃)β-Azido amine bioorg.org
SulfurThiols (RSH)β-Amino sulfide bioorg.orgthieme-connect.de

While heteroatom nucleophiles often react with high regioselectivity, additions of carbon nucleophiles to aziridine-2-carboxylate esters can be less predictable and present several challenges. clockss.org A significant issue is the potential for non-regioselective attack, with the nucleophile adding to both the C2 and C3 positions. clockss.org Furthermore, the ester functionality of aziridine-2-carboxylates can also be a target for nucleophilic attack, leading to undesired side reactions. clockss.org

To overcome these challenges, several strategies have been developed. Hydrolysis of the ester to the corresponding carboxylic acid can prevent attack at the carbonyl group and often improves regioselectivity, favoring attack at the β-carbon (C3). clockss.org The use of organocopper reagents, which are softer nucleophiles compared to organolithium or Grignard reagents, can also enhance regioselectivity in the ring-opening of aziridinium ions. frontiersin.org Computational studies suggest that for certain substrates, steric effects may direct C-nucleophiles like cyanide to the less hindered C3 position, while electronic effects from a C2-carbonyl group can favor attack at C2. kchem.org

In many ring-opening reactions, particularly those involving non-activated aziridines or acid catalysis, the formation of an aziridinium ion is a key mechanistic step. bioorg.orgfrontiersin.org The aziridinium ion is a highly reactive intermediate formed by protonation or alkylation of the aziridine nitrogen. This process significantly activates the ring for nucleophilic attack. bioorg.org

The formation of the aziridinium ion is often the rate-determining step in the ring-opening of non-activated aziridines. bioorg.org Once formed, this strained, positively charged intermediate is readily attacked by a nucleophile. The regioselectivity of this attack is then determined by the substitution pattern of the aziridinium ion, with the nucleophile generally attacking the less substituted carbon in an SN2 fashion. bioorg.orgfrontiersin.org In some cases, stable bicyclic aziridinium ions can be generated and isolated, allowing for subsequent controlled ring-opening reactions. frontiersin.org Lewis acids can also facilitate the formation of an activated complex that behaves similarly to an aziridinium ion, weakening the C-N bonds and promoting nucleophilic attack. researchgate.net

Ring Expansion Reactions of this compound

The strained aziridine ring is prone to ring-opening and subsequent cyclization reactions, leading to the formation of larger, more stable heterocyclic systems. These ring expansion reactions are of significant interest for the synthesis of biologically relevant scaffolds.

The reaction of aziridines with heterocumulenes, such as isocyanates, is a powerful method for the synthesis of five-membered heterocycles. bioorg.orgub.bwarkat-usa.orgresearchgate.netresearchgate.net In the case of aziridine-2-carboxylates, a related class of compounds, Lewis acid-catalyzed cycloaddition with isocyanates proceeds in a regio- and stereospecific manner to afford functionalized imidazolidin-2-ones in high yields. bioorg.org The presence of a Lewis acid containing a halide, such as MgBr2 or TMSCl, is often necessary to facilitate the reaction, which is believed to proceed through a double inversion mechanism at the C-2 position of the aziridine. bioorg.org

A plausible mechanism involves the Lewis acid activating the isocyanate, making it more electrophilic for the initial attack by the aziridine nitrogen. bioorg.org Subsequently, the halide ion from the Lewis acid attacks the C-2 position of the aziridine ring, causing a ring-opening via an SN2 process. bioorg.org This is followed by an intramolecular cyclization, where the urea (B33335) amide nitrogen attacks to form the imidazolidin-2-one ring with retention of configuration at the C-2 position. bioorg.org Nickel-catalyzed cycloadditions of aziridines with isocyanates have also been shown to produce iminooxazolidine derivatives, which can isomerize to imidazolidinones over longer reaction times. organic-chemistry.org

The table below summarizes the outcomes of reactions between various aziridines and isocyanates, highlighting the diversity of the resulting heterocyclic products.

Aziridine ReactantIsocyanate ReactantCatalyst/ConditionsProductReference
N-[(R)-(+)-α-methylbenzyl]-2(R)-carboxylic acid (-)-menthol esterPhenyl isocyanateTMSCl, DMFN-[(R)-(+)-α-methylbenzyl]-N'-phenylimidazolidin-2-one-4(R)-carboxylic acid (-)-menthol ester bioorg.org
N-benzyl-2-styryl-aziridinePhenyl isocyanate100 °COxazolidinone and a seven-membered ring heterocycle nih.gov
Various aziridinesVarious isocyanatesNiI2Iminooxazolidine derivatives organic-chemistry.org
Vinyl aziridinesPhenyl isocyanateNi/IMesVinyl imidazolidinones nih.gov

The synthesis of imidazolidin-2-ones from aziridines represents a significant ring expansion strategy. bioorg.orgacs.org As detailed in the preceding section, the Lewis acid-catalyzed reaction of aziridine-2-carboxylates with isocyanates provides an efficient and stereospecific route to enantiomerically pure 4-functionalized imidazolidin-2-ones. bioorg.org This method is advantageous as it allows for the introduction of a variety of substituents on the resulting imidazolidinone ring, depending on the isocyanate used. bioorg.org

Alternative methods for synthesizing imidazolidin-2-ones include the copper-catalyzed reaction of aziridines with isocyanates, which also proceeds efficiently. frontiersin.org Furthermore, nickel-catalyzed reactions can lead to imidazolidinone derivatives through the isomerization of initially formed iminooxazolidines. organic-chemistry.org These ring expansion reactions highlight the utility of aziridines as precursors to a diverse range of larger heterocyclic structures with potential biological activity. bioorg.orgub.bwarkat-usa.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a cornerstone of modern organic synthesis, and aziridines, particularly this compound, serve as valuable partners in these transformations. The ability of the aziridine ring to open and form a 1,3-dipole is key to its participation in these reactions.

Aziridines are well-established precursors for [3+2] cycloaddition reactions, providing access to a wide array of five-membered heterocycles. nih.govresearchgate.net These reactions typically proceed through the formation of an azomethine ylide intermediate, which then reacts with a dipolarophile. nih.govresearchgate.net The activation of the aziridine ring, often by an electron-withdrawing group on the nitrogen or through the use of a Lewis acid, facilitates the C-C or C-N bond cleavage required to generate the 1,3-dipole. arkat-usa.orgrsc.org

Recent advancements have demonstrated the use of visible-light photocatalysis to drive the [3+2] cycloaddition of aziridines with various dipolarophiles, offering a rapid and atom-economical route to diverse heterocyclic structures. nih.gov This method is applicable to a broad range of aziridines and dipolarophiles, including olefins, aldehydes, and alkynes. nih.gov In some cases, the reaction of aziridines with imines, catalyzed by transition metals like nickel or silver, can lead to the diastereoselective synthesis of highly substituted imidazolidines. rsc.orgrsc.org

The table below showcases various [3+2] cycloaddition reactions involving aziridines.

AziridineDipolarophileCatalyst/ConditionsProductReference
Donor-acceptor aziridinesN-aryl protected iminesNi(ClO4)2·6H2O/N,N'-dioxideChiral trans-substituted imidazolidines rsc.org
Structurally diverse aziridinesOlefins, aldehydes, alkynesOrganic photocatalyst, visible light5-membered cyclic products, pyrroles nih.gov
N-tosylaziridine 2,2-dicarboxylatestrans-IminesAgOTftrans-2,5-disubstituted imidazolines rsc.org
AziridinesIsocyanatesNickel(II) iodideIminooxazolidine derivatives organic-chemistry.org

The generation of azomethine ylides from aziridines is a pivotal step in many of their cycloaddition reactions. ub.bwarkat-usa.orgresearchgate.netresearchgate.net Azomethine ylides are 1,3-dipoles that readily react with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org The ring-opening of the aziridine to form the ylide can be achieved thermally or photochemically, and is often facilitated by the presence of electron-withdrawing groups on the aziridine ring. arkat-usa.orgwikipedia.org

Once generated, these reactive intermediates can participate in cycloadditions with a wide range of partners, including alkenes, alkynes, and heterocumulenes. ub.bwarkat-usa.orgresearchgate.net The stereochemistry of the resulting cycloadduct is often controlled by the stereochemistry of the starting aziridine and the reaction conditions. wikipedia.org For instance, the thermal electrocyclic ring-opening of a trans-aziridine can lead to a cis-azomethine ylide, which then reacts to form a cis-substituted oxazolidine. nih.gov Lewis acids can also promote the formation of azomethine ylides from aziridines, leading to diastereoselective [3+2] cycloaddition reactions with aldehydes to yield highly substituted oxazolidines. nih.gov

Oxidation and Reduction Chemistry of this compound

The presence of both a strained aziridine ring and a nitrile group in this compound allows for a range of oxidation and reduction reactions. The aziridine ring itself can be subject to oxidation, potentially forming oxaziridines. Conversely, reduction of the aziridine ring can lead to ring-opening and the formation of amines. smolecule.com The nitrile group can also be reduced to an amine or hydrolyzed to a carboxylic acid, further expanding the synthetic utility of this compound. smolecule.com Specific reagents like lithium aluminum hydride are commonly used for the reduction of aziridines to yield amines. smolecule.com The oxidation and reduction chemistry of this compound provides pathways to a variety of functionalized acyclic and heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies with this compound

The strained three-membered ring of aziridines makes them valuable building blocks in organic synthesis, serving as precursors to a variety of nitrogen-containing molecules. mdpi.comsioc-journal.cn The presence of an electron-withdrawing group, such as the nitrile group in this compound, activates the ring, facilitating its opening and participation in cross-coupling reactions. clockss.org Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for the regioselective and stereoselective functionalization of these activated aziridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C(sp³)-hybridized centers of the ring. mdpi.comsorbonne-universite.fr

Both nickel and palladium have been successfully employed to catalyze cross-coupling reactions involving aziridines, though they can operate through distinct mechanistic pathways. sorbonne-universite.frsorbonne-universite.fr These catalytic systems provide a milder alternative to traditional ring-opening methods that often require harsh organometallic reagents like organocuprates, thereby offering greater functional group tolerance. ucla.edunih.gov

Palladium Catalysis: Palladium catalysts are well-established for the cross-coupling of aziridines with various partners. Foundational studies demonstrated that aziridines could undergo oxidative addition to a Pd(0) center, forming an azapalladacyclobutane complex, which is a key step in the catalytic cycle. sorbonne-universite.frsorbonne-universite.fr Palladium-catalyzed reactions of activated aziridines, such as aziridine-2-carboxylates (structurally analogous to this compound), with arylboronic acids (Suzuki-Miyaura coupling) have been developed to produce enantioenriched β²-aryl amino acids. mdpi.comnih.govmdpi.com These transformations often proceed with high regioselectivity and, when using enantiopure aziridines, are typically enantiospecific, meaning the stereochemistry of the starting material is retained in the product. nih.govmdpi.com The mechanism is generally understood to involve a two-electron, heterolytic pathway. sorbonne-universite.fr

Nickel Catalysis: Nickel catalysis has significantly expanded the scope of aziridine cross-coupling, enabling reactions that are often challenging for palladium. caltech.edu Nickel catalysts are effective in coupling aziridines with organozinc reagents (Negishi coupling) and in reductive cross-electrophile couplings with aryl iodides. researchgate.netacs.orgacs.org A key advantage of nickel is its ability to facilitate the coupling of a wider range of substrates, including those that might be prone to side reactions like β-hydride elimination under palladium catalysis. caltech.edu For instance, a system using an inexpensive, air-stable Ni(II) source and dimethyl fumarate (B1241708) as a ligand enables the regioselective alkylation of styrenyl aziridines. acs.orgacs.org Unlike palladium, nickel can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), allowing for radical-based or single-electron transfer (SET) mechanisms in addition to two-electron pathways. caltech.eduacs.org This versatility is crucial for achieving unique reactivity and selectivity. sorbonne-universite.fr

Catalyst SystemCoupling PartnersProduct TypeKey Features
Pd(0) / NHC Ligand Aziridine-2-carboxylate, Arylboronic acidβ²-Aryl Amino AcidHigh regioselectivity; Enantiospecific; Milder conditions. mdpi.comnih.gov
Ni(II) / Dimethyl Fumarate Styrenyl Aziridine, Organozinc reagentβ-Substituted AmineHigh regioselectivity for benzylic position; Tolerates various functional groups. acs.orgacs.org
Ni / bpp Ligand / Mn reductant Styrenyl Aziridine, Aryl iodideβ-PhenethylamineReductive cross-electrophile coupling; Stereoconvergent potential. sorbonne-universite.fr
Ni / Photoredox Catalyst Aliphatic Aziridine, Aryl iodideβ-PhenethylamineUses light to drive the reaction; Milder, redox-neutral conditions. ucla.eduresearchgate.net

A significant challenge in the ring-opening of unsymmetrically substituted aziridines like this compound is controlling the regioselectivity of the nucleophilic attack. The attack can occur at either the C2 carbon (bearing the nitrile group) or the C3 carbon. The outcome is highly dependent on the catalyst, ligands, and the substituents on the aziridine ring. mdpi.comscilit.com

C-C Bond Formation: In transition metal-catalyzed reactions, the regioselectivity is often determined by the oxidative addition step. nih.gov

Attack at the more substituted/benzylic carbon (C2 or C3-aryl): For styrenyl aziridines (an analogue for 3-aryl-aziridine-2-carbonitrile), nickel-catalyzed couplings typically show a strong preference for C-C bond formation at the benzylic carbon (the carbon attached to the aryl group). acs.orgacs.org This is attributed to the electronic activation and stability of the resulting benzylic metal intermediate. acs.org

Attack at the less substituted carbon: In contrast, palladium-catalyzed couplings of 2-alkyl-substituted aziridines with arylboronic acids tend to occur at the less sterically hindered C-N bond, leading to linear products. sorbonne-universite.frucla.edu Similarly, activating alkyl aziridines via nucleophilic ring-opening with an iodide source, followed by Ni-catalyzed coupling, also favors functionalization at the less substituted position. ucla.edunih.gov

Recent advances in nickel-catalyzed C-H activation have also enabled the coupling of benzamides with aziridines, where the regioselectivity of the aziridine ring-opening is controlled by the nature of its substituents (aryl vs. alkyl). osaka-u.ac.jp

C-Si and C-B Bond Formation: The development of methods for forming C-Si and C-B bonds from aziridines further showcases the versatility of transition metal catalysis. A synergistic palladium/copper dual catalysis has been developed for the catalyst-controlled, regiodivergent ring-opening of 2-arylaziridines using a silylborane reagent. researchgate.net By carefully selecting the catalyst and ligand combination, it is possible to selectively form either the C2-Si or C3-Si bond, providing access to two different regioisomers of β-silylamines from the same starting material. researchgate.net This level of control is achieved by modulating the transition states of the regioselectivity-determining aziridine ring-opening step. researchgate.net

Bond FormedCatalyst SystemSubstrate TypeRegioselectivity (Site of Attack)
C-C Ni(II) / Ligand3-Aryl-aziridine-2-carbonitrile (analogue)C3 (Benzylic position) acs.orgacs.org
C-C Pd(0) / Ligand3-Alkyl-aziridine-2-carbonitrile (analogue)C3 (Less substituted position) sorbonne-universite.frnih.gov
C-Si Pd / Cu Dual Catalysis2-ArylaziridineCatalyst-controlled (C2 or C3) researchgate.net

A highly valuable strategy in asymmetric synthesis is the use of stereoconvergent reactions, which convert a racemic mixture of a starting material into a single, enantioenriched product. chemrxiv.org This approach is particularly powerful for aziridine chemistry, as it allows racemic aziridines to be transformed into valuable chiral β-functionalized amines with high optical purity. researchgate.net Nickel catalysis has been central to the development of stereoconvergent cross-couplings of aziridines. nih.govresearchgate.net

The mechanism of these reactions differs fundamentally from stereospecific processes. In a stereoconvergent coupling, the reaction typically proceeds through a pathway that erases the initial stereochemical information of the substrate. acs.orgacs.org For Ni-catalyzed reactions of styrenyl aziridines, this is proposed to involve a non-stereospecific oxidative addition of the aziridine C-N bond to the nickel center. researchgate.netacs.org This step may proceed through a single-electron transfer (SET) mechanism, generating a radical intermediate where the original stereocenter is lost or rapidly racemizes. acs.org

The enantioselectivity is then introduced in a subsequent step, typically the C-C bond-forming reductive elimination. sorbonne-universite.frresearchgate.net This step is directed by a chiral ligand coordinated to the nickel center, which controls the facial selectivity of the bond formation, leading to a preponderance of one product enantiomer regardless of the starting aziridine's configuration. researchgate.netacs.org For example, the Ni-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides can be rendered asymmetric by using a chiral bioxazoline ligand, affording highly enantioenriched 2-arylphenethylamines from a racemic aziridine. researchgate.net The stereoselectivity of the C-C bond formation is often directed by the coordination of the sulfonamide or another activating group on the aziridine nitrogen to the metal center within a metallacycle intermediate. acs.orgacs.org

Computational and Theoretical Studies on Aziridine 2 Carbonitrile

Electronic Structure and Conformational Analysis of Aziridine-2-carbonitrile

This compound is a cyclic molecule featuring two key diastereomers: cis-aziridine-2-carbonitrile and trans-aziridine-2-carbonitrile. mst.edu In the cis isomer, the hydrogen atom bonded to the nitrogen and the cyano group are on the same side of the three-membered ring, whereas in the trans isomer, they are on opposite sides. mst.edumst.edu The interplay of electronic effects, such as the interaction between the cyano group's π orbital and the aziridine (B145994) ring, governs the relative stabilities and the dynamics of interconversion between these isomers. mst.edu

Extensive ab initio calculations have been performed to determine the relative energies of the cis and trans diastereomers of this compound. mst.edu Theoretical studies consistently indicate that the cis-isomer is the more stable of the two. mst.edumst.edu This preference is attributed to favorable electronic interactions between the cyano group and the aziridine ring. mst.edu Specifically, the accumulation of negative charge on the substituent cyano group is correlated with the greater stability of the cis configuration. mst.edu

High-level computational methods have been employed to achieve chemically accurate energy separations. A focal point analysis, which systematically approaches the complete basis set limit, determined the electronic energy separation (ΔEe) to be 3.62 kJ mol⁻¹. mst.edu Other high-level calculations have reported similar values, such as 4.0 kJ mol⁻¹, with the trans-isomer being higher in energy. mst.eduresearchgate.net When zero-point vibrational energy corrections are included, this energy difference is slightly adjusted to 3.7 kJ mol⁻¹. mst.edu These theoretical findings have been crucial in refining our understanding, as they contrast with an earlier, experimentally derived lower bound for the free energy difference of 11 kJ mol⁻¹. mst.edu

Table 1: Calculated Relative Energies of this compound Isomers

SpeciesMethod/Basis SetRelative Electronic Energy (ΔEe) (kJ mol⁻¹)Relative Energy with ZPVE (ΔE₀) (kJ mol⁻¹)Source
trans-Aziridine-2-carbonitrileFocal Point Analysis3.62Not Reported mst.edu
trans-Aziridine-2-carbonitrileHigh-Level Theory4.03.7 mst.eduresearchgate.net
Transition StateFocal Point Analysis77.15Not Reported mst.edu
Transition StateHigh-Level Theory74.069.0 mst.eduresearchgate.net

All energies are relative to the cis-isomer. ZPVE: Zero-Point Vibrational Energy.

The interconversion between the cis and trans diastereomers occurs through a nitrogen inversion process. This process involves a transition structure where the hydrogen atom attached to the nitrogen lies nearly in the plane of the aziridine ring. mst.edu Computational studies have been instrumental in characterizing this transition state and calculating the associated energy barrier.

High-level ab initio calculations have located the stationary points corresponding to the nitrogen inversion transition state on the ground-state potential energy surface. acs.org The electronic energy of this transition structure was determined to be 77.15 kJ mol⁻¹ higher than the cis-isomer through a focal point analysis. mst.edu Another study at a similarly high level of theory calculated this barrier to be 74 kJ mol⁻¹. mst.eduresearchgate.net After accounting for unscaled, harmonic zero-point energy corrections, the barrier was calculated to be 69 kJ mol⁻¹. mst.eduresearchgate.net These high-energy barriers explain the conformational stability of the individual diastereomers under normal conditions.

Computational Modeling of this compound Reactivity and Mechanisms

Computational modeling is a powerful approach for investigating the reactivity of this compound, a molecule whose high ring strain makes it a versatile synthetic intermediate. Theoretical methods allow for the detailed exploration of reaction mechanisms, the elucidation of transition states, and the prediction of chemical behavior.

A variety of sophisticated ab initio and Density Functional Theory (DFT) methods have been applied to study this compound. mst.eduacs.org To achieve high accuracy for conformational energies and reaction barriers, researchers have utilized methods that account for electron correlation to a very high degree. mst.edu

These methods include:

Møller–Plesset perturbation theory (MP2) : A common starting point for including electron correlation. mst.eduacs.org

Coupled-Cluster (CC) methods : Specifically, CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" for single-reference systems. mst.eduacs.org

Brueckner Doubles (BD) methods : The BD(TQ) method, which includes a perturbative estimate of triple and quadruple excitations, has also been employed for obtaining highly accurate energies. mst.eduacs.org

Density Functional Theory (DFT) : Methods like B3LYP have been used to calculate properties such as ring strain energy and frontier molecular orbitals to assess reactivity.

These calculations are typically performed with large, correlation-consistent basis sets (e.g., cc-pVDZ to cc-pV5Z) to systematically approach the basis set limit and ensure the reliability of the results. mst.eduacs.org

Table 2: Computational Methods Used in this compound Studies

MethodApplicationSource
DFT (B3LYP/6-31G*)Calculation of ring strain energy, HOMO-LUMO gaps for reactivity prediction.
MP2Geometry optimization and energy calculations. mst.eduacs.org
CCSD(T)High-accuracy determination of relative energies and transition state barriers. mst.eduacs.org
BD(TQ)High-accuracy determination of contributions from higher-order electron excitations. mst.eduacs.org

Computational methods provide significant predictive power regarding the stability and reactivity of this compound. By calculating the ring strain energy, which is estimated to be around 25–30 kcal/mol using DFT, chemists can anticipate the molecule's high reactivity toward nucleophiles, leading to ring-opening reactions.

Furthermore, the analysis of frontier molecular orbitals (HOMO-LUMO gaps), which are calculated to be approximately 6 eV, offers insights into the molecule's electronic behavior and susceptibility to chemical transformations. These computational models can be paired with simulations of solvation effects, for instance through molecular dynamics (MD) simulations, to refine predictions of stability and reactivity in different solvent environments.

A key strength of computational chemistry is its ability to elucidate the structures and energies of fleeting transition states, which are often impossible to observe directly through experiment. mst.edumst.edu As detailed in section 4.1.2, the transition state for the cis-trans isomerization of this compound has been thoroughly characterized computationally. mst.edumst.eduresearchgate.net

This capability extends to predicting the selectivity of reactions involving this compound. For example, in reactions such as nucleophilic ring-opening, computational methods can be used to model the different possible pathways and their associated activation energies. By comparing the energy barriers for attack at different carbon atoms of the aziridine ring, a prediction of the regioselectivity can be made. Similarly, by modeling the transition states leading to different stereochemical outcomes, the stereoselectivity of a reaction can be predicted. These predictive capabilities are invaluable for designing new synthetic routes and understanding complex reaction mechanisms. science.gov

Steric and Electronic Influences of Substituents on this compound Properties

The reactivity, stability, and stereochemistry of the this compound ring are profoundly influenced by the steric and electronic properties of its substituents. Computational and theoretical studies have been instrumental in elucidating these relationships, providing detailed insights into how modifications at the nitrogen and carbon atoms of the ring dictate the molecule's behavior.

The inherent strain of the three-membered aziridine ring, with bond angles compressed to approximately 60°, results in a high ring-strain energy of about 26.8 kcal/mol. utoronto.ca This strain is a primary driver of the ring's reactivity. The introduction of a nitrile (-C≡N) group at the C-2 position significantly modulates these properties. As a potent electron-withdrawing group, the nitrile substituent enhances the electrophilicity of the ring and increases the ring strain, which can accelerate the rate of ring-opening reactions.

Influence of N-Substituents

Electron-withdrawing groups on the nitrogen atom generally decrease the N-inversion energy barrier. researchgate.net This effect is attributed to the stabilization of the transition state for inversion. For instance, acyl groups like COPh significantly lower the inversion barrier compared to alkyl or aryl groups. researchgate.net The decrease in the N-inversion energy is also linked to an increase in reactivity towards nucleophilic ring-opening. researchgate.net In a study of N-substituted aziridines reacting with a cyanide ion, the aziridine with a substituent that allowed for effective incorporation of nitrogen's electrons into the C=O bond was found to be the most reactive. researchgate.net This suggests that the substituent's ability to delocalize the nitrogen lone pair electrons is a key driving force for both lowering the inversion barrier and facilitating ring-opening. researchgate.net

Conversely, bulky substituents on the nitrogen can sterically hinder the approach of nucleophiles. researchgate.net For example, in the enzymatic resolution of N-benzyl-3-substituted cis-aziridines, enantioselectivity was found to increase with the bulkiness of the substituent at the C-3 position, while removal of the N-benzyl group was detrimental to enantioselectivity. researchgate.net

Table 1: Calculated N-Inversion Energies for N-Substituted Aziridines Data from B3LYP/6-31+G calculations.* researchgate.net

Substituent (R) on NitrogenN-Inversion Energy (kcal/mol)
-CHMePh17.06
-Me16.97
-Bn16.70
-H16.64
-SO₂Ph12.18
-Ph8.91
-COPh5.75
-CO₂Me5.48

Influence of C-Substituents

Substituents on the carbon atoms of the aziridine ring affect the regioselectivity of ring-opening reactions. The outcome of a nucleophilic attack is determined by a delicate balance between steric hindrance and electronic effects. researchgate.net

In Lewis base-catalyzed ring-opening reactions, steric effects can dominate over electronic effects. mdpi.com This leads to the nucleophile attacking the less-substituted carbon atom, even in cases where an electronically activating group like a phenyl substituent is present on the other carbon. mdpi.com However, for aryl-N-tosyl aziridines under Lewis acid catalysis, the selectivity can be reversed due to the dominance of electronic effects. mdpi.com

Electron-withdrawing substituents on the ring carbons, such as a carboxylate or carbonyl group directly attached, have been shown to be detrimental to certain reactions like cobalt-catalyzed carbonylation. researchgate.net In contrast, substituents like a silylated hydroxymethyl group are well-tolerated. researchgate.net Furthermore, electron-withdrawing groups can alter the selectivity of the aziridine ring's reactivity. For instance, they decrease the reactivity towards nucleic acids while increasing the selectivity for reactions with thiolate anions. tandfonline.com

Influence on Isomer Stability

For this compound, two diastereomers exist: a cis-isomer where the hydrogen on the nitrogen is on the same side of the ring as the cyano group, and a trans-isomer where they are on opposite sides. mst.edu Theoretical studies have revealed that the relative stability of these isomers is linked to the electronic nature of the substituent at C-2. mst.edu

Computational studies on related substituted oxiranes showed a correlation where a substituent group that accumulates negative charge (like -F or -CN) results in the cis-isomer being more stable. mst.edu This stabilization in cyano-substituted aziridines is thought to arise from the interaction of a π orbital from the nitrile group with the aziridine ring and, indirectly, with the nitrogen lone-pair orbital. mst.edu High-level focal point analyses have been used to precisely calculate the energy difference between the cis and trans isomers of this compound.

Table 2: Focal Point Analysis of the Relative Electronic Energies of trans-Aziridine-2-carbonitrile Relative to the cis-isomer (in kJ mol⁻¹). A positive value indicates the trans-isomer is higher in energy (less stable). mst.edu

Level of TheoryBasis SetΔEe (kJ mol⁻¹)
SCFcc-pVDZ2.88
SCFcc-pVTZ2.82
SCFcc-pVQZ2.81
SCFcc-pV5Z2.81
MP2cc-pVDZ4.01
MP2cc-pVTZ3.50
MP2cc-pVQZ3.62
CCSD(T)cc-pVDZ3.95
CCSD(T)cc-pVTZ3.46
Final Extrapolated Value (FPA)-3.62

Applications of Aziridine 2 Carbonitrile As a Versatile Synthetic Intermediate

Role of Aziridine-2-carbonitrile in the Synthesis of Bioactive Molecules and Pharmaceuticals

This compound and its closely related derivatives, such as aziridine-2-carboxylic acid, are highly valued building blocks in medicinal chemistry. nih.gov The inherent ring strain and electrophilic nature of the aziridine (B145994) ring make it a reactive pharmacophore and a versatile intermediate for constructing complex nitrogen-containing compounds. rsc.org This reactivity is harnessed in the synthesis of a wide array of bioactive molecules, including antimicrobial, anticancer, and neurological agents. nih.govresearchgate.netnih.gov

Intermediate for Antimicrobial Agent Synthesis

The aziridine moiety is a core structural feature in several natural products known for their potent antimicrobial and antibacterial activities. nih.govnih.gov Compounds such as Mitomycin C, Azinomycin A and B, and Azirinomycin exhibit significant activity against various bacterial strains. nih.gov For instance, Azinomycin A and B are active against both Gram-positive and Gram-negative bacteria, while Azirinomycin is particularly effective against Staphylococcus aureus, Streptococcus faecalis, Proteus vulgaris, and Bacillus subtilis. nih.gov

The synthetic utility of aziridine derivatives in creating new antimicrobial agents is a field of active research. nih.gov The biological activity of these compounds is often linked to the aziridine ring's ability to act as a powerful alkylating agent. nih.gov Synthetic strategies involve using aziridine precursors to build molecules that can interact with and inhibit essential bacterial processes. For example, various aziridine derivatives and their metal complexes have demonstrated potent antimicrobial properties, especially against Gram-positive bacteria like S. aureus and S. epidermidis. nih.govuni-muenchen.de The development of novel antibiotics often leverages the unique chemical properties of the strained aziridine ring to design molecules that can overcome existing resistance mechanisms. mdpi.com

Table 1: Natural Aziridine-Containing Antimicrobial Agents

Compound Example(s) of Active Against Citation
Mitomycin C Gram-positive bacteria, Klebsiella pneumoniae nih.gov
Azirinomycin Staphylococcus aureus, Streptococcus faecalis, Proteus vulgaris nih.gov
Azinomycin A & B Gram-positive and Gram-negative bacteria nih.gov
Azicemicin A & B Mycobacterium smegmatis, Escherichia coli, Corynebacterium bovis nih.gov
Maduropeptin Gram-positive bacteria nih.gov

Building Block for Anticancer Agent Development

The aziridine ring is a key component in the structure of numerous anticancer agents, attributable to its function as an electrophilic warhead capable of alkylating DNA. nih.govnih.gov This mechanism disrupts DNA replication and transcription, ultimately leading to cancer cell death. nih.gov Naturally occurring aziridine alkaloids like Mitomycin C have been used in cancer therapy for decades. nih.gov Its cytotoxic mechanism involves the bioreductive activation of its quinone structure, which in turn activates the aziridine ring for nucleophilic attack by DNA. nih.gov

Synthetic chemists utilize this compound and its derivatives as versatile intermediates to develop novel anticancer drugs. researchgate.netacs.org These building blocks allow for the construction of molecules designed to target specific cancer cell lines with improved efficacy and selectivity. nih.govresearchgate.net Research has shown that various synthetic aziridine-containing compounds exhibit significant cytotoxicity against a range of human cancer cell lines. researchgate.netacs.org For example, certain aziridine β-D-galactopyranoside derivatives have shown selective cytotoxicity against leukemia, liver cancer, and osteosarcoma cell lines. nih.gov The design of these agents often involves incorporating the aziridine moiety into larger molecular scaffolds to enhance biological targeting and activity. acs.orgmdpi.com

Table 2: Examples of Aziridine Derivatives in Anticancer Research

Derivative Class Target/Activity Cancer Cell Line Examples Citation
Acyl derivatives of aziridine-2-carboxylic acid PDIA1 (protein disulfide isomerase) inhibitors Prostate (PC3), Cervix (HeLa) researchgate.net
Aziridinyl galactopyranosides Induction of DNA damage Leukemia (HL-60, NB4), Liver (HepG2) nih.gov
Indolin-2-one with aziridine c-KIT kinase inhibition Colon cancer panel acs.org
Bis-Triaziquone derivatives Cytotoxic activity Breast (BC-M1), Oral (OEC-M1) nih.gov

Precursor for Neurological Drug Analogues (e.g., Lacosamide)

Aziridine-2-carboxylate (B8329488), a close chemical relative of this compound, serves as a key chiral precursor in the efficient and scalable synthesis of the antiepileptic drug (R)-lacosamide. researchgate.net The synthesis leverages the stereochemistry of the starting aziridine to produce the final drug in high enantiomeric purity (>99.9% ee). researchgate.net The synthetic pathway involves a regioselective opening of the aziridine ring, which is a characteristic reaction of this strained heterocycle. researchgate.net

This synthetic strategy highlights the value of aziridine-2-substituted chirons in constructing complex, biologically active molecules. nih.gov The N-(1-phenylethyl)aziridine-2-carboxylate framework, for instance, functions as both a chiral synthon and a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. nih.gov This approach is not limited to lacosamide but is also employed in the synthesis of other biologically relevant compounds, demonstrating the broad utility of aziridine precursors in the development of neurological drug analogues and other pharmaceuticals. researchgate.netnih.gov

Conjugation to Peptides and Glycopeptides

Aziridine-2-carboxylic acid, readily derived from the corresponding nitrile, is a valuable tool for the site-selective modification of peptides and the synthesis of complex glycopeptides. nih.govresearchgate.net The unique electrophilic nature of the aziridine ring allows for highly regioselective ring-opening reactions with thiol nucleophiles. nih.govresearchgate.net This methodology has been successfully applied in both solution-phase and solid-phase peptide synthesis. nih.govnih.gov

This conjugation strategy enables the precise incorporation of various molecules onto a peptide backbone. Thiol-containing molecules, such as anomeric carbohydrate thiols or biochemical tags, can be attached at the site of the aziridine residue. nih.govresearchgate.net This method provides a convergent and rapid route to complex biomolecules, including S-linked glycopeptides and thioglycoconjugates, which are important for studying biological processes like protein glycosylation and its role in immunology. nih.govnih.govrsc.org The tolerance of the aziridine moiety in multi-step Fmoc solid-phase peptide synthesis further underscores its utility as a versatile chemical handle for peptide modification. nih.gov

Biological Interactions and Mechanisms of Aziridine 2 Carbonitrile Chemical Aspects

Chemical Alkylation of Biomolecules by Aziridine-2-carbonitrile

This compound and its derivatives are electrophilic molecules capable of alkylating biological macromolecules. This reactivity is central to their biological effects and is dictated by the chemical properties of the strained three-membered aziridine (B145994) ring and the attached nitrile group. The interaction with different biological nucleophiles, primarily on nucleic acids and proteins, defines the compound's mechanism of action.

Interaction and Alkylation of DNA and Nucleic Acids

Generally, aziridine-containing compounds are recognized as alkylating agents, with some acting as antitumor agents through DNA modification. agnesscott.orgmdpi.com The mechanism often involves the protonation of the aziridine ring, which enhances its electrophilicity and facilitates nucleophilic attack by the nitrogen atoms of DNA bases, such as the N-7 position of guanine. agnesscott.orgnih.gov This process can lead to the formation of covalent adducts, DNA cross-linking, and ultimately, cytotoxic effects. agnesscott.org

However, the reactivity of the aziridine ring is significantly influenced by its substituents. In the case of this compound and related derivatives like aziridine-2-carboxamide, the presence of an electron-withdrawing group at the C-2 position alters this reactivity profile. nih.gov Research indicates that aziridine-2-carboxamide does not exhibit significant mutagenic potential, suggesting it does not readily attack nucleic acids. nih.gov This reduced reactivity towards DNA is attributed to the electron-withdrawing nature of the substituent, which decreases the electron density on the aziridine ring atoms. This modification steers the molecule's reactivity away from "hard" nucleophiles like those found in DNA and towards "softer" nucleophiles, such as sulfur. nih.gov While protonated aziridinyl quinones have been shown to alkylate the phosphate (B84403) backbone of DNA, the specific derivatives of aziridine-2-carboxylic acid appear to favor other biological targets. nih.gov

Reactivity with Proteins and Enzymes, focusing on Cysteine Thiol Groups

The primary biological targets for this compound and its analogues are proteins, specifically the thiol groups of cysteine residues. nih.gov The aziridine ring is highly susceptible to nucleophilic attack and ring-opening by the thiolate anion of cysteine. nih.govmdpi.com This reaction is highly specific, particularly at slightly alkaline pH values where the cysteine thiol is more likely to be in its deprotonated, more nucleophilic state. nih.gov

The presence of an electron-withdrawing substituent, such as a nitrile or carboxyl group, enhances the selectivity of the aziridine for cysteine thiols over other nucleophiles. nih.gov Studies on aziridine-2-carboxylic acid have demonstrated that its aziridine moiety is significantly more reactive towards cysteine's thiol group than other well-known alkylating agents like N-ethylmaleimide, iodoacetic acid, or chloroacetic acid. nih.gov This unique electrophilic character allows for the site-selective conjugation with various thiol nucleophiles, leading to the formation of a stable, irreversible covalent bond. illinois.edu This targeted reactivity forms the basis for its action as an enzyme inhibitor.

Mechanistic Studies of Enzyme Inhibition by this compound Derivatives

The high and selective reactivity of the this compound scaffold towards cysteine residues makes it an effective framework for designing irreversible enzyme inhibitors that target active-site cysteines.

Inhibition of Protein Disulphide Isomerases (PDIs)

A significant amount of research has focused on derivatives of aziridine-2-carboxylic acid as inhibitors of the Protein Disulphide Isomerase (PDI) family of enzymes. nih.gov PDIs are crucial for catalysing the formation, breakage, and rearrangement of disulfide bonds during protein folding in the endoplasmic reticulum. ebi.ac.ukmdpi.com These enzymes possess active sites containing a -Cys-Gly-His-Cys- motif, where the cysteine residues are essential for catalytic activity. ebi.ac.uk

Derivatives of aziridine-2-carboxylic acid have been identified as potent, irreversible inhibitors of PDIA1, a key member of the PDI family. researchgate.netnih.gov The mechanism of inhibition involves the covalent modification of the enzyme's active-site cysteines. The electrophilic aziridine ring is attacked by the nucleophilic cysteine thiolate, leading to the opening of the ring and the formation of a stable covalent bond between the inhibitor and the enzyme. nih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed this mechanism, identifying that both Cysteine 53 (C53) and Cysteine 56 (C56) within the PDIA1 active site are involved in this covalent binding. tandfonline.comresearchgate.net This alkylation of the catalytic cysteines effectively inactivates the enzyme.

Inhibitory Activity of Selected Aziridine-2-Carboxylic Acid Derivatives Against PDIA1
CompoundModificationReported Activity
Acyl derivatives of aziridine-2-carboxylic acidAcylation of the aziridine nitrogenIdentified as weak to moderately active PDIA1 inhibitors. researchgate.net
Sulphonamide derivatives of aziridine-2-carboxylic acid (esters and amides)Sulphonamide group attached to the aziridine nitrogenAct as potent PDIA1 inhibitors with activity in the low micromolar to low nanomolar range. nih.gov
Compound "LOC14" (an aziridine-2-carboxamide derivative)Optimized lead compoundIdentified as a nanomolar, reversible inhibitor of PDI. researchgate.net

Structure-Reactivity Relationships in Biological Contexts

The specific biological interactions of this compound are a direct result of its chemical structure. The interplay between the inherent strain of the aziridine ring and the electronic properties of the nitrile group governs its reactivity and selectivity.

Influence of Ring Strain and Nitrile Functionality on Biological Reactivity

The foundational reactivity of this compound stems from the significant ring strain inherent in the three-membered aziridine heterocycle. rsc.orgresearchgate.net This strain, estimated to be around 27 kcal/mol, makes the C-N bonds susceptible to cleavage. researchgate.net Consequently, the ring is highly reactive towards nucleophilic attack, serving as a potent electrophile in biological systems. rsc.orgnih.gov This intrinsic reactivity is the driving force for its ability to alkylate biomolecules. researchgate.netnih.gov

The nitrile functionality plays a crucial modulatory role. As a strong electron-withdrawing group, it significantly influences the electronic properties of the aziridine ring. nih.gov This has two major consequences for biological reactivity:

Decreased Basicity and General Reactivity: The nitrile group reduces the electron density on the aziridine nitrogen and carbon atoms. This deactivation tempers the ring's reactivity, particularly towards "hard" nucleophiles like the nitrogen and oxygen atoms in DNA, thereby reducing general cytotoxicity and mutagenicity. nih.gov

Enhanced Selectivity for Soft Nucleophiles: The electronic modification makes the aziridine ring a "softer" electrophile. According to hard and soft acid and base (HSAB) theory, soft electrophiles preferentially react with soft nucleophiles. The sulfur atom of a cysteine thiolate is a classic soft nucleophile. Therefore, the nitrile group enhances the molecule's selectivity for cysteine residues over other biological nucleophiles. nih.gov

Summary of Structure-Reactivity Relationships
Structural FeatureChemical PropertyImpact on Biological Reactivity
Aziridine Ring High ring strain (~27 kcal/mol)Acts as a potent electrophile, driving nucleophilic ring-opening reactions. rsc.orgresearchgate.netresearchgate.net
Nitrile Group Strong electron-withdrawing natureReduces reactivity towards "hard" nucleophiles (e.g., in DNA). nih.gov
Nitrile Group Modifies electrophilicity of the ringIncreases selectivity for "soft" nucleophiles like cysteine thiols. nih.gov

Effects of Electron-Withdrawing Groups on Biological Alkylation Selectivity

The presence of an electron-withdrawing group, such as the nitrile moiety in this compound, on the aziridine ring significantly influences its reactivity and selectivity in biological alkylation reactions. These substituents activate the three-membered ring, making it more susceptible to nucleophilic attack by biological molecules. nih.gov This activation stems from the inductive effect of the electron-withdrawing group, which polarizes the carbon-nitrogen bonds of the aziridine ring, rendering the ring carbons more electrophilic.

The regioselectivity of the ring-opening reaction—specifically, whether a biological nucleophile attacks the C2 or C3 position of this compound—is governed by a combination of both electronic and steric factors. researchgate.net For aziridines activated by electron-withdrawing groups, the reaction mechanism often approaches an SN2-like character. In such cases, the nucleophile preferentially attacks the less sterically hindered carbon atom. nih.gov For this compound, this would favor nucleophilic attack at the C3 position.

However, the nature of the activating group on the aziridine nitrogen also plays a crucial role. N-sulfonylated aziridines, for instance, have been identified as effective electrophiles in alkylation reactions. sci-hub.se The strong electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the ring carbons, facilitating reactions with a range of nucleophiles. sci-hub.se

In the context of biological alkylating agents, the selectivity for specific nucleophiles is of paramount importance. For instance, some aziridine derivatives exhibit selectivity for thiolate anions, such as those found in cysteine residues of proteins, over other biological nucleophiles like nucleobases in DNA. This selectivity is enhanced by the presence of electron-withdrawing substituents.

The interplay of these factors determines the ultimate biological alkylation pattern of this compound. While the nitrile group at C2 strongly activates the ring, the precise regioselectivity of nucleophilic attack by various biological macromolecules will be dictated by the steric environment at each carbon and the specific reaction conditions.

Table 1: Factors Influencing the Regioselectivity of Nucleophilic Ring-Opening of Activated Aziridines

FactorInfluence on RegioselectivityExpected Outcome for this compound
Electron-Withdrawing Group (EWG) at C2 (Nitrile) Increases electrophilicity of ring carbons, favors SN2-like mechanism.Attack at the less substituted C3 position is generally favored.
Steric Hindrance Nucleophilic attack is preferred at the less sterically hindered carbon.Attack at the C3 position is favored over the C2 position bearing the cyano group.
Activating Group on Nitrogen (e.g., Sulfonyl) Enhances the overall reactivity of the aziridine ring.Increased rate of alkylation with biological nucleophiles.
Nature of the Nucleophile Stronger, "harder" nucleophiles may favor attack at the more electrophilic carbon, while "softer" nucleophiles may be more influenced by steric factors.Biological thiols (soft nucleophiles) are expected to predominantly attack the C3 position.

pH Dependence of this compound Alkylation Reactions

The pH of the surrounding environment is a critical determinant in the rate and mechanism of alkylation reactions involving this compound. The pH influences both the activation of the aziridine ring and the nucleophilicity of the biological target molecules.

Under acidic conditions, the nitrogen atom of the aziridine ring can become protonated, forming a highly reactive aziridinium (B1262131) ion. frontiersin.org This protonation significantly increases the strain of the three-membered ring and enhances the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. The formation of the aziridinium ion can also alter the regioselectivity of the ring-opening reaction. With the positive charge on the nitrogen, the reaction may proceed through a mechanism with more SN1 character, where the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. For this compound, the electron-withdrawing nature of the nitrile group would destabilize a carbocation at the C2 position, thus still favoring attack at C3.

Conversely, under neutral to alkaline conditions, the reactivity of various biological nucleophiles is enhanced. For example, the thiol group of cysteine has a pKa around 8.3. nih.gov At physiological pH of 7.4, a significant portion of cysteine residues will exist in the more nucleophilic thiolate form. This increased nucleophilicity leads to a higher rate of reaction with the electrophilic carbons of the aziridine ring. nih.gov Similarly, the amino groups of lysine (B10760008) and the imidazole (B134444) ring of histidine become more nucleophilic at pH values above their respective pKa's.

The optimal pH for a specific biological alkylation reaction will therefore depend on the balance between the stability of the this compound, the activation of the aziridine ring (either through protonation at low pH or inherent electrophilicity at neutral/high pH), and the nucleophilicity of the target biomolecule.

Table 2: Influence of pH on this compound Alkylation Reactions

pH RangeEffect on this compoundEffect on Biological Nucleophiles (e.g., Cysteine)Overall Expected Reaction Rate
Acidic (pH < 5) Protonation of aziridine nitrogen to form a highly reactive aziridinium ion. Increased susceptibility to hydrolysis.Nucleophiles like thiols are protonated and less reactive.Can be rapid due to aziridinium ion formation, but depends on nucleophile availability.
Neutral (pH ~7.4) Stable, yet activated by the electron-withdrawing nitrile group.A fraction of thiols are in the more reactive thiolate form.Moderate to fast, depending on the specific pKa of the nucleophile. nih.gov
Alkaline (pH > 8) Susceptible to base-catalyzed hydrolysis.Increased concentration of highly nucleophilic species (e.g., thiolates).Potentially the fastest rate for reaction with thiols, but competing hydrolysis is also accelerated.

Catalytic Strategies in Aziridine 2 Carbonitrile Chemistry

Transition Metal Catalysis for Aziridine-2-carbonitrile Transformations

Transition metals have been pivotal in developing regio- and stereoselective ring-opening, rearrangement, and cycloaddition reactions of aziridines. The presence of the cyano group in this compound is expected to significantly influence its reactivity by activating the aziridine (B145994) ring for nucleophilic attack and potentially coordinating with the metal center.

Copper catalysts are well-known for promoting the ring-opening of aziridines with a variety of nucleophiles. frontiersin.orgsemanticscholar.org While specific studies on this compound are not extensively documented, the behavior of analogous aziridine-2-carboxylates provides valuable insights. Organocuprate reagents, for instance, have been shown to open aziridine-2-carboxylate (B8329488) esters, offering a pathway to novel amino acids. lancs.ac.uk This suggests that copper-catalyzed additions of organometallic reagents to this compound could provide a viable route to β-substituted α-amino nitriles.

Copper-catalyzed cycloaddition reactions of donor-acceptor aziridines with imines and isocyanates have been developed for the synthesis of imidazolidines and imidazolidinones, respectively. frontiersin.org These reactions proceed through the coordination of the copper catalyst to the aziridine, followed by nucleophilic attack and subsequent cyclization. The electron-withdrawing nature of the nitrile group in this compound would classify it as a donor-acceptor aziridine, making it a suitable candidate for such cycloaddition reactions.

A notable copper-catalyzed transformation is the diastereoselective radical aminotrifluoromethylation of alkenes to synthesize substituted aziridines. rsc.org This highlights copper's role in forming the aziridine ring itself, a process that could potentially be adapted for the synthesis of functionalized aziridine-2-carbonitriles.

Table 1: Examples of Copper-Catalyzed Reactions of Aziridines Note: This table is based on reactions of analogous aziridine derivatives.

Catalyst SystemSubstrate TypeReagentProduct TypeReference
Cu(I) saltsAziridineImine2-Substituted Imidazolidine frontiersin.org
Cu(I) saltsAziridineIsocyanateSubstituted Imidazolidinone frontiersin.org
OrganocupratesAziridine-2-carboxylateOrganometallic reagentβ-Substituted amino acid lancs.ac.uk
Cu(I)/L-prolineAlkeneChiral sulfinamideSubstituted aziridine rsc.org

Palladium catalysis has been extensively used for the transformation of vinyl aziridines and in cascade reactions. nih.govnih.gov Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles have been shown to produce biologically active pyrroles and indoles with high regio- and enantioselectivity. nih.gov In these reactions, a π-allylpalladium intermediate is formed, which then reacts with the nucleophile. While direct application to this compound is not reported, the presence of a nitrile group could influence the stability and reactivity of potential palladium intermediates.

In some palladium-catalyzed cascade reactions of tricyclic aziridines, a nitrile-substituted aziridine proved to be unreactive, suggesting that the electronic properties of the nitrile can be deactivating under certain conditions. nih.gov Conversely, palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids provides a route to allylic amines. mdpi.com The viability of palladium-catalyzed cross-coupling reactions of aryl bromides with the parent aziridine has also been demonstrated, leading to N-arylaziridines. researchgate.net

Table 2: Representative Palladium-Catalyzed Reactions of Aziridines Note: This table is based on reactions of various aziridine derivatives.

Catalyst SystemSubstrate TypeReagentProduct TypeReference
Pd₂(dba)₃/LigandVinyl aziridineNitrogen heterocycleN-Alkylated branched products nih.gov
Pd(0)/PPh₃Tricyclic aziridineAllyl acetateTetracyclic amine nih.gov
Pincer-complex catalystVinyl aziridineOrganoboronic acidAllylic amine mdpi.com

Rhodium catalysts are highly effective for nitrene transfer reactions, leading to the formation of aziridines from olefins. nih.govrsc.orgynu.edu.cn Dirhodium(II) carboxylates are particularly efficient in the intermolecular aziridination of alkenes. rsc.org While these methods focus on the synthesis of the aziridine ring, rhodium catalysis also plays a role in the transformation of aziridines.

A significant rhodium-catalyzed reaction is the ring expansion of aziridines. For instance, the reaction of aziridines with N-sulfonyl-1,2,3-triazoles, instead of leading to the expected dehydropiperazines, resulted in the formation of frontiersin.orgru.nl-bicyclic aziridines. rsc.org This indicates the potential of rhodium catalysts to promote complex rearrangements of the aziridine ring system, which could lead to novel heterocyclic structures from this compound.

Table 3: Overview of Rhodium-Catalyzed Reactions Involving Aziridines

Catalyst SystemReaction TypeSubstrateProduct TypeReference
[Rh₂(esp)₂]Intermolecular aziridinationOlefinNH aziridine nih.gov
Rh₂(II) carboxylateIntermolecular aziridinationOlefinN-Aryl aziridine rsc.org
Rh catalystRing expansionAziridine and N-sulfonyl-1,2,3-triazole frontiersin.orgru.nl-Bicyclic aziridine rsc.org

Iron and cobalt, being more abundant and less expensive than precious metals, are attractive catalysts in organic synthesis. Iron(II) complexes have been used to catalyze the intermolecular aziridination of alkenes, providing a sustainable method for aziridine synthesis. rsc.org Mechanistic studies on iron-catalyzed aziridine formation have provided evidence for the involvement of an iron(IV)-oxo species that initiates ring closure. acs.org

Cobalt catalysts have shown utility in the carbonylation of non-activated aziridines to produce β-lactams. nih.gov This regio- and stereospecific transformation is a powerful tool for the synthesis of these valuable building blocks. Given that the nitrile group in this compound can activate the ring, it is plausible that this substrate would be amenable to cobalt-catalyzed carbonylation. Cobalt has also been employed in the ring-opening of aziridines for the ortho-C-H alkylation of 2-arylpyridines. researchgate.net

Table 4: Iron and Cobalt-Catalyzed Reactions of Aziridines

CatalystReaction TypeSubstrateReagentProduct TypeReference
Iron(II) source/LigandIntermolecular aziridinationAlkeneHydroxylamine derivativeAziridine rsc.org
Co₂(CO)₈CarbonylationNon-activated aziridineCOβ-Lactam nih.gov
Cobalt-IPr complexRing-opening/Alkylation2-ArylpyridineAziridine1,1-Diarylethane derivative researchgate.net

Gold catalysis has emerged as a powerful tool for the activation of alkynes and alkenes. In the context of aziridine chemistry, gold catalysts have been primarily used for nitrene transfer reactions to form aziridines. uchicago.edu A notable gold-catalyzed reaction involves the transformation of 2-propargyl 2H-azirine derivatives into polysubstituted pyridines. nih.gov This reaction proceeds through an intramolecular transfer of an alkenyl nitrene equivalent to an alkyne. While this involves an azirine rather than an aziridine, it showcases the potential of gold to catalyze complex rearrangements of three-membered nitrogen heterocycles. The application of gold catalysis to the transformations of this compound remains an area with potential for exploration.

Nickel catalysts have proven effective in a range of transformations involving aziridines. Nickel/N-heterocyclic carbene (NHC) systems can catalyze the rearrangement of vinyl aziridines to α,β-unsaturated imines. nih.gov This reaction is thought to proceed through a π-allyl/Ni complex.

Nickel-catalyzed reductive cross-coupling of aziridines with allylic chlorides provides a route to β-allyl-substituted arylethylamines. nih.gov Furthermore, nickel-catalyzed Negishi alkylations of styrenyl aziridines with organozinc reagents allow for the regioselective synthesis of β-substituted amines under mild conditions. princeton.edu These methodologies demonstrate the capability of nickel to catalyze the formation of new carbon-carbon bonds via the ring-opening of aziridines. The electron-withdrawing nitrile group in this compound could potentially facilitate the initial oxidative addition step in such catalytic cycles.

Table 5: Selected Nickel-Catalyzed Reactions of Aziridines

Catalyst SystemSubstrate TypeReagentProduct TypeReference
Ni(COD)₂/IPrVinyl aziridine-α,β-Unsaturated imine nih.gov
Ni catalyst/Mn reductantAziridineAllylic chlorideβ-Allyl-substituted arylethylamine nih.gov
NiCl₂·glyme/dimethyl fumarate (B1241708)N-Sulfonyl aziridineOrganozinc reagentβ-Substituted amine princeton.edu

Organocatalysis and Brønsted Acid Catalysis

Organocatalysis and Brønsted acid catalysis have emerged as powerful metal-free strategies for the synthesis and ring-opening of aziridines, including those bearing a carbonitrile or related electron-withdrawing group at the C2 position. These methods offer mild reaction conditions and high levels of stereocontrol.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have been successfully employed in the asymmetric synthesis of aziridines. nih.gov These catalysts function by activating imines towards nucleophilic attack by diazo compounds through hydrogen bonding. For instance, the multicomponent asymmetric aza-Darzens reaction, catalyzed by a chiral Brønsted acid, affords optically active cis-aziridines in excellent yields (61-98%) and high enantioselectivity (>90% ee). researchgate.net This approach is notable for its broad substrate scope, accommodating various aromatic and heterocyclic aldehydes.

In addition to synthesis, Brønsted acids are effective catalysts for the regioselective ring-opening of activated aziridines. Triflic acid has been identified as a highly effective catalyst for the aza-Darzens reaction leading to cis-aziridine carboxylates, which are structural analogs of aziridine-2-carbonitriles. clockss.org The activation of the aziridine ring by the Brønsted acid facilitates nucleophilic attack. For example, the ring-opening of 2H-azirines, precursors to aziridines, with nucleophiles like 2-mercaptopyridines is efficiently catalyzed by Brønsted acids, leading to the formation of complex heterocyclic systems. rsc.org

A notable application is the parallel kinetic resolution (PKR) of racemic aziridines through an apparent hydrolytic ring-opening. nih.gov Chiral phosphoric acids catalyze this process, providing access to a variety of enantioenriched aromatic or aliphatic amino alcohols with high yields and excellent enantiomeric ratios. nih.gov The proposed mechanism involves the activation of both the aziridine and water by the chiral phosphoric acid, leading to a highly stereocontrolled ring-opening. nih.gov

Organocatalysts, such as 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD), have been shown to catalyze the ring-opening of N-tosylaziridines with acid anhydrides. mdpi.com This reaction proceeds under mild conditions to afford β-amino esters in excellent yields. The proposed mechanism involves the activation of the anhydride (B1165640) by the TBD catalyst. mdpi.com

Catalyst TypeReactionSubstratesKey FeaturesRef.
Chiral Phosphoric AcidAsymmetric Aza-Darzens ReactionAldehydes, Diazoacetates, AnilinesHigh yields (61-98%), excellent enantioselectivity (>90% ee), broad scope. researchgate.net
Chiral Phosphoric AcidParallel Kinetic ResolutionRacemic Aziridines, WaterProduces enantioenriched amino alcohols in high yields and >99.5:0.5 er. nih.gov
Triflic Acid (TfOH)Aza-Darzens Reactionα-Imino Glyoxalates, DiazoacetatesProvides cis-aziridine carboxylates with excellent selectivity. clockss.org
TBD (Organocatalyst)Ring-Opening with AnhydridesN-Tosylaziridines, Acid AnhydridesExcellent yields of β-amino esters under mild conditions. mdpi.com

Lewis Acid Catalyzed Reactions

Lewis acids are highly effective in activating the aziridine ring of this compound and its derivatives, facilitating a wide range of transformations, primarily through nucleophilic ring-opening and rearrangements. The coordination of the Lewis acid to the nitrogen atom or the activating group enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.

A variety of Lewis acids, including scandium(III), copper(II), and ytterbium(III) triflates, have been utilized. clockss.orgmsu.edu The choice of Lewis acid can influence the regioselectivity of the ring-opening. For N-activated aziridines, nucleophilic attack typically occurs at the C3 position (β-attack) to yield α-amino acid derivatives. However, attack at the C2 position (α-attack), which is sterically more hindered but electronically activated by the carbonitrile group, can also be achieved.

Copper(II) catalysts, particularly copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), have been found to be superior for catalyzing the ring expansion of vinyl aziridines to 3-pyrrolines. nih.gov This transformation is proposed to proceed through a Lewis acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement. The Lewis acid activation weakens the C-N bond of the aziridine, initiating the rearrangement process. nih.gov

The development of chiral Lewis acids has enabled asymmetric aziridination reactions. Catalysts generated from VAPOL or VANOL ligands in combination with triphenyl borate (B1201080) are effective for the reaction of N-benzhydryl imines with ethyl diazoacetate, yielding cis-3-substituted aziridine-2-carboxylates with high enantioselectivity and diastereoselectivity. msu.edu The mechanism involves the coordination of the Lewis acid to the imine, which activates it toward attack by the diazo compound. msu.edu

Lewis AcidReaction TypeSubstratesNucleophile/ConditionsProductsRef.
Sc(ClO₄)₃Ring-OpeningActivated Aziridine-2-carboxylateIndoles2-Substituted Tryptophan clockss.org
Zn(OTf)₂ / Sc(OTf)₃SN2 Ring-OpeningN-Activated AziridinesElectron-rich arenes/heteroarenes2,2-Diaryl/heteroarylethylamines researchgate.net
Cu(hfacac)₂Ring ExpansionVinyl AziridinesThermal, catalytic3-Pyrrolines nih.gov
VAPOL/VANOL-Borate ComplexAsymmetric AziridinationN-Benzhydryl Imines, Ethyl DiazoacetateCatalyticcis-Aziridine-2-carboxylates msu.edu

Biocatalysis in this compound Synthesis and Modification

Biocatalysis offers a green and highly selective alternative for the synthesis and modification of chiral aziridines, including this compound. Enzymes can operate under mild conditions and often provide exquisite control over enantioselectivity and regioselectivity, which can be challenging to achieve with traditional chemical catalysts. nih.gov

Although naturally occurring aziridine-forming enzymes were unknown until recently, significant progress has been made in identifying and engineering enzymes for aziridine chemistry. nih.gov One of the most powerful biocatalytic applications in this field is the kinetic resolution of racemic aziridines. Lipases, such as Candida antarctica lipase (B570770) B (CalB), are widely used for the enzymatic kinetic resolution of various substrates, including atropisomeric alcohols, through highly selective acetylation, a process that can be adapted for aziridine derivatives. nih.gov

The reductive kinetic resolution of racemic 2H-azirines represents a novel approach to prepare optically enriched N-H aziridine-2-carboxylates. researchgate.netchemrxiv.org This method can produce N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). researchgate.netchemrxiv.org These N-H aziridines are valuable as they are generally bench-stable and readily diversifiable building blocks. chemrxiv.org

Furthermore, engineered enzymes, termed "carbene transferases," derived from cytochrome P450, have been developed for the biocatalytic enantioselective one-carbon ring expansion of aziridines to yield azetidines. rsc.orgresearchgate.net This transformation proceeds via a researchgate.netclockss.org-Stevens rearrangement, where the biocatalyst controls the reactivity of highly reactive aziridinium (B1262131) ylide intermediates, a feat not currently achievable with other catalyst classes. researchgate.net

While direct enzymatic synthesis of this compound is an emerging area, the use of oxynitrilase enzymes for the synthesis of cyanohydrins from aldehydes provides a relevant precedent. sigmaaldrich.com These enzymes could potentially be engineered or adapted for the asymmetric synthesis of cyanated aziridines or their precursors. The increasing discovery of enzymes involved in natural product biosynthesis is expected to expand the biocatalytic toolbox for aziridine chemistry significantly. nih.gov

Enzyme/BiocatalystReaction TypeSubstrateKey OutcomeRef.
Engineered Cytochrome P450Ring ExpansionAziridinesEnantioselective synthesis of azetidines via researchgate.netclockss.org-Stevens rearrangement. rsc.orgresearchgate.net
Various EnzymesReductive Kinetic ResolutionRacemic 2H-AzirinesOptically enriched N-H aziridine-2-carboxylates (up to 94% ee). researchgate.netchemrxiv.org
Lipase (e.g., CalB)Kinetic Resolution (by analogy)Racemic Aziridine DerivativesEnantioselective acylation to separate enantiomers. nih.gov
Oxynitrilase (by analogy)Cyanohydrin SynthesisAldehydes, CyanidePotential for asymmetric cyanation relevant to this compound synthesis. sigmaaldrich.com

Future Directions and Emerging Research Avenues for Aziridine 2 Carbonitrile

Development of Novel Asymmetric Synthesis Techniques

The synthesis of enantiomerically pure aziridines is a critical focus, as stereochemistry plays a pivotal role in the biological activity of pharmaceutical compounds. irb.hr While traditional methods for the asymmetric synthesis of related aziridine-2-carboxylates exist, such as the intramolecular substitution of chiral β-amino esters and asymmetric aziridination of alkenes or imines, new strategies are continuously being sought. irb.hrchemrxiv.org

Future efforts are directed towards developing more efficient and highly stereoselective methods. One promising approach is the kinetic resolution of racemic 2H-azirines, which has been successfully applied to the synthesis of N-H aziridine-2-carboxylates with high enantioselectivity. chemrxiv.orgchemrxiv.org Researchers are also exploring chiral sulfur ylide-mediated asymmetric imine aziridinations, which have shown high enantiomeric purity for both cis and trans isomers. irb.hr Additionally, the use of chiral Brønsted acids to catalyze the enantioselective protonation of catalytically generated enamines represents another innovative one-pot process for creating chiral aziridines. rsc.orgtechnologynetworks.com The development of novel multicomponent reactions, leveraging chiral catalysts, is also a key area of investigation for the direct and efficient synthesis of complex, functionally substituted aziridine-2-carbonitrile derivatives. jchemlett.com

Innovations in Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of aziridines, and ongoing innovation in this area is crucial for improving reaction selectivity and efficiency. rsc.orgtechnologynetworks.com A significant portion of research focuses on transition-metal catalysis, with catalysts based on rhodium, copper, cobalt, and zirconium being extensively studied for olefin aziridination. rsc.orgorganic-chemistry.org

Recent advancements include the development of Co(II)-based metalloradical catalysis for the enantioselective aziridination of olefins using carbonyl azides as nitrogen sources. jchemlett.com Planar chiral rhodium indenyl catalysts are also emerging as powerful tools for the enantioselective aziridination of unactivated alkenes with excellent functional group tolerance. organic-chemistry.org Furthermore, copper-catalyzed reactions are being refined for greater efficiency. For instance, a Cu(I)/L-proline complex has been used for the diastereoselective radical aminotrifluoromethylation of alkenes to produce aziridines with multiple chiral centers. rsc.org The development of catalysts derived from ligands like VAPOL and VANOL has also proven effective for the asymmetric aziridination of imines with diazo compounds. msu.edu Future research will likely focus on creating more robust, recyclable, and cost-effective catalysts, potentially moving away from expensive metals like rhodium towards more abundant and less toxic alternatives. drugdiscoverynews.com

Exploration of Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to reduce environmental impact and enhance safety. nih.govunibo.itrsc.org A key focus is the use of more environmentally benign solvents. For example, cyclopentyl methyl ether (CPME) has been successfully used as a sustainable solvent in a flow-batch approach for the preparation of NH-aziridines from vinyl azides. nih.gov

Advanced Computational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of this compound and its reactions. rsc.org Density Functional Theory (DFT) studies are frequently employed to elucidate reaction mechanisms, such as the two-spin-state mechanism in rhodium-nitrene mediated aziridination, and to rationalize the stereochemical outcomes of reactions. rsc.org

Predictive modeling is also being used to guide the synthesis of complex molecules. For example, computational models have been developed to predict the reactivity of different alkene and oxime pairs in photocatalytic reactions to form four-membered nitrogen-containing rings, a strategy that could be adapted for aziridine (B145994) synthesis. mit.edu By calculating parameters like frontier orbital energies, researchers can pre-screen potential reactants and reaction conditions, thereby reducing the amount of empirical experimentation required. mit.edu Future advancements in computational power and modeling software will likely enable even more accurate predictions of reactivity, selectivity, and even the potential biological activity of novel this compound derivatives.

Discovery of New Chemical Transformations and Reactivity Patterns

The high ring strain of aziridines makes them valuable intermediates for a wide array of chemical transformations. rsc.org A significant area of ongoing research is the exploration of novel ring-opening reactions with various nucleophiles to produce a diverse range of β-functionalized amines. researchgate.netlongdom.org The regioselectivity of these ring-opening reactions is a key aspect being studied, as it can be controlled by the nature of the substituents, the nucleophile, and the reaction conditions. mdpi.com

Researchers are also investigating the use of aziridines in ring-enlargement reactions, for example, with carbon dioxide to form 1,3-oxazolidin-2-ones. rsc.org Furthermore, the transformation of aziridines into other heterocyclic systems, such as imidazo-[1,2-a]pyridines and 4-benzoxazepinones, is an active area of research. rsc.org The use of aziridines as precursors for generating reactive intermediates, like N-aziridinyl radicals, for olefin functionalization is also a novel and promising avenue. researchgate.net The discovery of new reactivity patterns will continue to expand the synthetic utility of this compound as a versatile building block.

Expansion of this compound Applications as Synthetic Intermediates in Drug Discovery and Materials Science

The unique structural and reactive properties of this compound make it a valuable intermediate in the synthesis of complex molecules for both pharmaceutical and materials science applications. researchgate.net In drug discovery, the aziridine moiety is present in several biologically active compounds, including anticancer agents like Mitomycin C. technologynetworks.com Derivatives of aziridine-2-carboxylic acid have shown promise as inhibitors of enzymes such as protein disulfide isomerase (PDIA1), highlighting their potential in developing new anticancer and anti-thrombotic agents. researchgate.nettandfonline.com The ability of aziridines to act as alkylating agents for nucleobases and cysteine residues in proteins is a key aspect of their biological activity. tandfonline.com

The development of efficient synthetic routes to aziridines is expected to facilitate the exploration of these functionalities in new drug candidates. drugdiscoverynews.com Beyond pharmaceuticals, the application of aziridines in materials science is an emerging field. researchgate.net Their ability to participate in polymerization reactions and to be incorporated into larger molecular architectures suggests potential uses in the development of novel polymers and functional materials. Future research will likely uncover new applications for this compound and its derivatives in these and other areas of chemical science.

Interactive Data Table: Catalytic Systems for Aziridination

Catalyst SystemSubstrate(s)Key FeaturesEnantioselectivity/DiastereoselectivityReference
Copper Hydride2H-azirinesKinetic resolution of racemic starting materialUp to 94% ee, >20:1 dr chemrxiv.orgchemrxiv.org
Co(II)-based MetalloradicalOlefins, Carbonyl azidesEnantioselective aziridinationGood to excellent enantioselectivities jchemlett.com
Planar Chiral Rhodium IndenylUnactivated alkenesHigh functional group toleranceExcellent enantioselectivity organic-chemistry.org
Cu(I)/L-proline complexAlkenes, Chiral sulfinamideRadical aminotrifluoromethylationExcellent diastereoselectivity rsc.org
VAPOL/VANOL-derived Lewis AcidsImines, Ethyl diazoacetateAsymmetric aziridinationHigh yields and enantioselectivity msu.edu
Cinchona Alkaloid-derived Organocatalysts2H-azirines, OxazolonesHigh yields and enantiopurityUp to 98% ee technologynetworks.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Aziridine-2-carbonitrile, and how can experimental parameters be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via nitrogen atom addition to alkenes or through reactions involving nitrile-containing precursors. A solvent-free method using α-methylpentanol and 1-phenylethylamine as reactants has demonstrated high yields (up to 85%) under controlled temperature (80–100°C) . Key parameters include reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine to nitrile). For reproducibility, ensure inert gas purging (e.g., nitrogen) to prevent oxidation and monitor reaction progress via FT-IR (characteristic C≡N stretch at ~2240 cm⁻¹) .

Q. How can structural and stereochemical properties of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constant (J) between C-2 and C-3 protons (typically 4–6 Hz) confirms the aziridine ring’s strained geometry. For stereochemical analysis, NOESY or ROESY experiments detect spatial proximity between substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N at ~2240 cm⁻¹, NH stretch at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 97.053 for C₃H₃N₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives in ring-opening reactions?

  • Methodological Answer : Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) often arise from substituent effects or reaction conditions. To address contradictions:

Perform comparative studies under standardized conditions (solvent, temperature, catalyst).

Use computational methods (DFT or MD simulations) to assess electronic and steric influences. For example, electron-withdrawing groups (e.g., nitriles) increase ring strain, accelerating ring-opening .

Validate findings with kinetic studies (e.g., Arrhenius plots) to isolate thermodynamic vs. kinetic control .

Q. How can this compound be functionalized for applications in bioactive molecule synthesis, and what are the associated challenges?

  • Methodological Answer : Functionalization often involves:

  • N-alkylation : Use alkyl halides in DMF with K₂CO₃ as a base (yields ~60–75%).
  • Cycloaddition : React with dienophiles (e.g., maleimides) under microwave irradiation (60°C, 2 hours) to form bicyclic intermediates .
    Challenges include regioselectivity (due to ring strain) and stability of intermediates. Mitigate via low-temperature reactions (-20°C) and stabilizing additives (e.g., crown ethers) .

Data-Driven Analysis and Experimental Design

Q. What computational methods are effective for predicting this compound’s stability and reactivity in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates ring strain energy (~25–30 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gaps ~6 eV). Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model solvation effects. Pair computational results with experimental validation (e.g., kinetic isotope effects) to refine predictive models .

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

Target Identification : Screen against enzyme targets (e.g., proteases) using molecular docking (AutoDock Vina) and validate via SPR (surface plasmon resonance) for binding affinity .

In Vitro Assays : Use MTT assays (cell viability) and flow cytometry (apoptosis) for cytotoxicity profiling. Include positive controls (e.g., cisplatin) and dose-response curves (IC₅₀ values).

Metabolic Stability : Assess hepatic microsomal stability (human/rat liver microsomes) with LC-MS quantification .

Ethical and Reproducibility Considerations

  • Reproducibility : Document raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use IUPAC nomenclature and report yields as averages of triplicate runs .
  • Ethical Synthesis : Avoid hazardous reagents (e.g., azide derivatives) without proper containment. Follow institutional safety protocols for nitrile handling .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.